ZCAN262
説明
特性
分子式 |
C19H18F2N6O |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
2-[2-[(2,4-difluorophenyl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-N,N-dimethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H18F2N6O/c1-25(2)18(28)16-5-6-22-19(23-16)26-8-13-10-27(24-17(13)11-26)9-12-3-4-14(20)7-15(12)21/h3-7,10H,8-9,11H2,1-2H3 |
InChIキー |
JYKQUGHLYOBLQZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC(=NC=C1)N2CC3=CN(N=C3C2)CC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
Foundational & Exploratory
ZCAN262: A Novel Neuroprotective Agent for Multiple Sclerosis by Targeting AMPA-Mediated Excitotoxicity
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for ZCAN262, a novel small-molecule compound showing promise as a therapeutic agent for multiple sclerosis (MS). The information presented is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound represents a departure from traditional immunomodulatory therapies for MS.[1][2] Its primary mechanism of action is the neuroprotection of cells by targeting the glutamate system.[1] Specifically, this compound is an allosteric modulator of the AMPA receptor, a key player in glutamate-mediated excitotoxicity.[3] In MS, excessive glutamate signaling leads to excitotoxicity, a process where over-activation of nerve cells becomes toxic and causes cellular damage.[4] this compound binds to an allosteric site on the GluA2 subunit of the AMPA receptor, which modulates its activity to prevent this toxic overactivation without interfering with normal basal neurotransmission, learning, or memory.[1][3][5] This targeted approach allows this compound to protect neurons and oligodendrocytes, the myelin-producing cells in the central nervous system, from excitotoxic damage.[4][5]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Preclinical Efficacy
This compound has demonstrated significant therapeutic effects in two distinct mouse models of multiple sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) and the cuprizone-induced demyelination model.[4]
Quantitative Data Summary
| Model | Parameter | Observation | Reference |
| EAE Mouse Model | Clinical Scores | Significantly reduced disease severity. | [4] |
| Neurological Function | Marked improvement. | [5] | |
| Immune Response | Reduced. | [1][5] | |
| Cuprizone Diet Model | Neurological & Motor Function | Significantly improved, reaching levels similar to healthy animals. | [4] |
| Myelination | Myelin was restored to normal levels. | [5] | |
| Axonal Damage | Reduced damage to nerve fibers. | [4] | |
| Oligodendrocyte Count | Higher counts of myelin-producing cells. | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Drug Discovery and Development Workflow
The identification and advancement of this compound followed a structured preclinical development pipeline.
Animal Models
-
Experimental Autoimmune Encephalomyelitis (EAE) Model : This is a commonly used autoimmune mouse model that mimics the inflammatory aspects of MS.[5] Mice are immunized to induce an autoimmune response against the central nervous system, leading to paralysis and other MS-like symptoms. This compound was administered to these mice to assess its impact on clinical scores and neurological function.[6]
-
Cuprizone Diet Model : This is a toxic model used to study demyelination and remyelination.[6] Mice are fed a diet containing cuprizone, a toxin that specifically damages oligodendrocytes, leading to demyelination.[4] This model is particularly useful for evaluating the neuroprotective and remyelinating potential of therapeutic compounds like this compound.[6]
In Vivo Administration and Analysis
-
Dosage and Administration : this compound was found to be orally bioavailable and demonstrated efficacy at doses between 1 and 10 mg/kg in EAE mice.[5] A 10 mg/kg dose resulted in an estimated free concentration of 128 nM in the CNS at 24 hours, which is above the IC50 for the target.[5]
-
Histopathology : Postmortem analysis of brain tissue was conducted to assess the effects of this compound on myelination, axonal integrity, and oligodendrocyte numbers.[5] Techniques such as electron microscopy and Fluoromyelin staining were likely employed to visualize and quantify these changes.[3][5]
-
Behavioral and Functional Tests : To assess neurological function, treated mice were subjected to tests such as open field locomotion and rotarod performance.[5]
-
Safety and Tolerability : The effects of this compound on normal brain function were evaluated through electrophysiological recordings and assessments of recognition memory and spatial learning.[3] These studies showed that this compound did not interfere with basal glutamate signaling.[5]
Future Directions
The promising preclinical data for this compound suggests its potential as a novel therapeutic for multiple sclerosis, possibly as a standalone or complementary treatment to existing immunomodulatory drugs.[5][6] The evidence of efficacy and tolerability in animal models makes this compound a strong candidate for further development and eventual human clinical trials.[1] The next steps will involve further preclinical research, including comprehensive safety and stability studies, to pave the way for clinical investigation.[1]
References
- 1. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
ZCAN262: A Novel Allosteric Modulator of the AMPA Receptor GluA2 Subunit for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ZCAN262 is a novel, small-molecule, allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting the GluA2 subunit. Identified through a machine learning-based in silico screening approach, this compound has demonstrated significant neuroprotective effects by preventing AMPA-mediated excitotoxicity.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action and discovery workflow. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for neurological disorders characterized by excitotoxic damage, such as multiple sclerosis (MS).
Introduction: The Role of AMPA Receptors and GluA2 in Excitotoxicity
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[3] These receptors are tetrameric assemblies of four subunits (GluA1-4). The GluA2 subunit is of particular importance as its presence, following post-transcriptional RNA editing, renders the AMPA receptor impermeable to Ca²⁺, a critical feature for preventing excitotoxic neuronal death.[4]
Glutamate-mediated excitotoxicity, the pathological process by which excessive glutamate leads to neuronal damage and death, is a key contributor to the pathophysiology of various neurological disorders.[5][6] Over-activation of AMPA receptors, particularly those lacking the GluA2 subunit or when the editing of GluA2 is incomplete, leads to excessive Ca²⁺ influx, triggering downstream apoptotic cascades and neuroinflammation.[6][7] Therefore, modulating AMPA receptor function, specifically at the GluA2 subunit, presents a promising therapeutic strategy for neuroprotection.[8] this compound was developed to target an allosteric binding site on the GluA2 subunit, thereby preventing AMPA-mediated excitotoxicity without interfering with basal synaptic transmission.[1][2]
This compound: Pharmacological Profile
This compound is a small molecule that has shown potent effects in preventing AMPA-mediated excitotoxicity.[1] Its discovery was the result of an in silico screening campaign utilizing a deep neural network to identify compounds that bind to a specific allosteric site on the GluA2 subunit.[1][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Potency and ADMET Profile of this compound [1]
| Parameter | Value | Description |
| Potency (IC₅₀) | 8.5 nM | Concentration for 50% inhibition of AMPA-mediated excitotoxicity. |
| HLM (t₁/₂) | >60 min | Half-life in human liver microsomes. |
| RLM (t₁/₂) | >60 min | Half-life in rat liver microsomes. |
| MLM (t₁/₂) | >60 min | Half-life in mouse liver microsomes. |
| HHep (t₁/₂) | >120 min | Half-life in human hepatocytes. |
| Permeability (Papp A-B) | 15.0 x 10⁻⁶ cm/s | Apparent permeability in the apical to basolateral direction in MDCK-MDR1 cells. |
| Efflux Ratio | 1.0 | Ratio of basolateral to apical permeability, indicating low active efflux. |
| Solubility | >150 µM | Kinetic solubility in water. |
| hERG IC₅₀ | >30 µM | Concentration for 50% inhibition of the hERG channel, indicating low risk of cardiac toxicity. |
| CYP3A4 IC₅₀ | >50 µM | Concentration for 50% inhibition of the CYP3A4 enzyme, indicating low risk of drug-drug interactions. |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Multiple Sclerosis [1][9]
| Model | Dosage | Route of Administration | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | 1-10 mg/kg | Oral (p.o.) | Significant improvement in neurological deficits. |
| Cuprizone-Diet Model | 2.5-5 mg/kg | Oral (p.o.) | Restoration of motor function, myelination, axon integrity, and oligodendrocyte numbers. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Silico Screening for GluA2 Allosteric Modulators
This protocol describes the machine learning-based approach used to identify this compound.
-
Target Definition: A 30-amino acid fragment in the N-terminal region of the GluA2 subunit (Y142 to K172), previously identified as critical for regulating excitotoxic cell death, was defined as the target binding site.[9]
-
Virtual Screening: The AtomNet deep neural network, a three-dimensional convolutional neural network, was employed for structure-based drug design.[1]
-
Training Dataset: The network was pre-trained on a dataset of several million Kᵢ and IC₅₀ values and thousands of protein structures.[9]
-
Screening Process: A large library of small molecules was screened in silico to predict their binding affinity to the defined allosteric site on GluA2.[1]
-
Candidate Selection: Compounds with the highest predicted binding affinity were selected for further in vitro testing.[5]
Glutamate-Induced Excitotoxicity Assay
This assay is used to determine the potency of this compound in preventing glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Compound Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period.
-
Excitotoxic Insult: Glutamate is added to the culture medium to induce excitotoxicity.
-
Cell Viability Assessment: After a defined incubation period with glutamate, cell viability is measured using a standard assay, such as the MTT or LDH assay.
-
Data Analysis: Dose-response curves are generated by plotting cell viability against the concentration of this compound to determine the IC₅₀ value.[1]
Electrophysiological Recordings
This protocol is used to assess the effect of this compound on basal synaptic transmission.
-
Slice Preparation: Acute hippocampal slices (350 µm) are prepared from adult male C57BL6/J mice in ice-cold artificial cerebrospinal fluid (ACSF) saturated with 95% O₂/5% CO₂.[1]
-
Drug Administration: Mice are treated with this compound (e.g., 5 mg/kg) or vehicle via oral gavage one hour before being euthanized for slice preparation.[1]
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the Schaffer collateral-commissural pathway in the dorsal hippocampus.[1]
-
Stimulation: A range of stimulus intensities is applied to elicit fEPSPs.
-
Data Analysis: The amplitude of the fEPSP and the fiber volley are measured to assess basal synaptic transmission. Paired-pulse facilitation can also be measured to assess presynaptic effects. The results indicated that this compound does not alter basal synaptic transmission.[1]
Cuprizone-Induced Demyelination Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of this compound in promoting remyelination and neuroprotection.
-
Induction of Demyelination: Mice are fed a diet containing cuprizone to induce demyelination.
-
Drug Treatment: A cohort of cuprizone-fed mice is treated with this compound (e.g., 2.5-5 mg/kg, p.o.) daily. A control group receives vehicle.
-
Behavioral Assessment: Motor function is assessed using tests such as the open field and rotarod tests.[1]
-
Histological Analysis: After the treatment period, brain tissue is collected for histological analysis. Myelination, axon integrity, and oligodendrocyte numbers are quantified using techniques such as electron microscopy and immunohistochemistry.[1] this compound treatment has been shown to restore myelination and axon integrity in this model.[1][5]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes and pathways related to this compound.
Caption: Workflow for the discovery and validation of this compound.
Caption: Proposed mechanism of action for this compound in preventing excitotoxicity.
Conclusion and Future Directions
This compound represents a significant advancement in the development of neuroprotective agents. Its novel mechanism of action, targeting an allosteric site on the GluA2 subunit of AMPA receptors, allows for the prevention of excitotoxicity without disrupting normal synaptic function.[1] The potent in vitro activity and promising in vivo efficacy in preclinical models of multiple sclerosis make this compound a strong candidate for further development.[2][8] Future research should focus on comprehensive preclinical safety and toxicology studies, pharmacokinetic and pharmacodynamic modeling to optimize dosing for human trials, and investigation of its therapeutic potential in other neurological disorders where excitotoxicity is a key pathological feature. The detailed methodologies and data presented in this guide are intended to facilitate these next steps in the translation of this compound from a promising preclinical compound to a potential new therapy for patients.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Inhibition of Casein Kinase 2 Protects Oligodendrocytes From Excitotoxicity by Attenuating JNK/p53 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homomeric GluA2(R) AMPA receptors can conduct when desensitized - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
ZCAN262: A Novel Neuroprotective Agent Targeting AMPA-Mediated Excitotoxicity for Multiple Sclerosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ZCAN262 is a novel, orally bioavailable small molecule demonstrating significant neuroprotective and restorative effects in preclinical models of multiple sclerosis (MS). Developed through a machine learning-driven screening process by researchers at the Centre for Addiction & Mental Health, this compound selectively modulates the AMPA receptor's GluA2 subunit.[1][2][3] This allosteric modulation prevents glutamate-induced excitotoxicity, a key pathological process in MS, without interfering with basal neurotransmission, learning, or memory.[1][4] In extensive testing using the experimental autoimmune encephalitis (EAE) and cuprizone-induced demyelination mouse models, this compound has been shown to ameliorate neurological deficits, restore myelin, and protect axons.[1][5] These findings present this compound as a promising therapeutic candidate with a distinct mechanism of action compared to current immunomodulatory treatments for MS.[1][6]
Introduction
Multiple sclerosis is a chronic, debilitating autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration.[2] While current therapies primarily target the immune system, there is a significant unmet need for treatments that directly protect neurons from damage and promote repair.[2] One of the critical mechanisms contributing to neuronal damage in MS is glutamate-mediated excitotoxicity, where excessive glutamate signaling leads to neuronal death.[1][3] The AMPA receptor, a key player in excitatory neurotransmission, is heavily implicated in this process.[1]
This whitepaper details the discovery and preclinical development of this compound, a first-in-class allosteric modulator of the AMPA receptor GluA2 subunit. It provides a comprehensive overview of the quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
The Discovery of this compound
This compound was identified through an innovative drug discovery process that leveraged artificial intelligence. A machine learning approach was employed to screen a vast chemical space for small molecules with the potential to bind to a novel allosteric site on the GluA2 subunit of the AMPA receptor.[1][5] This computational screening identified several promising candidates, including YH668, ZCAN155, and ultimately the lead candidate, this compound.[1][5] These compounds were then synthesized and subjected to rigorous in vitro and in vivo testing to evaluate their therapeutic potential.[1]
Mechanism of Action: Allosteric Modulation of the AMPA Receptor
This compound exerts its neuroprotective effects by binding to an allosteric site on the GluA2 subunit of the AMPA receptor.[1][3] This binding modulates the receptor's activity, preventing the excessive calcium influx associated with glutamate-induced excitotoxicity.[1] A crucial feature of this compound's mechanism is its ability to selectively inhibit this pathological overactivation without affecting normal, physiological glutamate signaling.[1][4] This selectivity is a significant advantage over traditional AMPA receptor antagonists, which can cause significant side effects by blocking essential neuronal functions.[1]
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in two well-established mouse models of multiple sclerosis: the experimental autoimmune encephalitis (EAE) model and the cuprizone-induced demyelination model.
Experimental Autoimmune Encephalitis (EAE) Model
The EAE model mimics the inflammatory aspects of MS. In this model, this compound demonstrated a significant ability to reduce disease severity.
Quantitative Data Summary: EAE Model
| Compound | Dose (mg/kg) | Administration | Key Finding | Statistical Significance |
| YH668 | 10 | i.p. | Significantly improved clinical scores | F(1,10) = 120.9, p < 0.00001 |
| ZCAN155 | 5 & 10 | i.p. | Significantly improved clinical scores | p < 0.05 |
| This compound | 2.5 & 5 | Oral | Significantly improved clinical scores | p < 0.05 |
Data sourced from Zhai et al., Science Advances, 2023.[1]
Cuprizone-Induced Demyelination Model
The cuprizone model is a toxicant-induced model that leads to robust demyelination, allowing for the specific study of neuroprotection and remyelination. This compound showed remarkable efficacy in this model, restoring motor function and promoting myelin repair.
Quantitative Data Summary: Cuprizone Model
| Parameter | Control | Cuprizone + Vehicle | Cuprizone + this compound | Statistical Significance (Veh vs this compound) |
| Rotarod Latency (s) | ~180 | ~60 | ~180 | p = 0.0006 |
| Rotarod RPM | ~50 | ~25 | ~50 | p = 0.0003 |
| Myelinated Axon Density | High | Significantly Reduced | Restored to Control Levels | p < 0.00001 |
| Myelin Thickness | Normal | Significantly Reduced | Restored to Control Levels | p < 0.00001 |
| Myelin g-ratio | Normal | Significantly Increased | Restored to Control Levels | p < 0.00001 |
| Oligodendrocyte (Olig2+) Count | High | Significantly Reduced | Significantly Increased | p = 0.013 |
Data sourced from Zhai et al., Science Advances, 2023.[1]
In Vitro ADMET Profile
This compound and its precursors underwent in vitro ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) testing to assess their drug-like properties.
Quantitative Data Summary: In Vitro ADMET
| Compound | Potency (Cell Death Model) | Oral Bioavailability | hERG Inhibition (IC50) |
| YH668 | +++ | - | >30 µM |
| ZCAN155 | +++ | 58% | >30 µM |
| This compound | ++++ | 90% | >30 µM |
Data sourced from Zhai et al., Science Advances, 2023.[1]
Detailed Experimental Protocols
Experimental Autoimmune Encephalitis (EAE) Induction
-
Animals: Female C57BL/6 mice (9 weeks of age).
-
Induction: Mice were immunized by subcutaneous injection with 200 µg of recombinant MOG35–55 emulsified in complete Freund's adjuvant.
-
Pertussis Toxin: Mice received intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later.
-
Clinical Scoring: Animals were monitored daily for clinical signs of EAE and scored on a standardized scale.
-
Treatment: this compound and other compounds were administered daily starting from the onset of clinical symptoms (day 11 post-immunization).[1]
Cuprizone-Induced Demyelination
-
Animals: Male C57BL/6 mice.
-
Induction: Mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Treatment: this compound was administered orally during the cuprizone feeding period.
-
Behavioral Testing: Motor coordination and balance were assessed using an accelerating rotarod test. Locomotor activity was measured in an open-field test.
-
Histology and Electron Microscopy: Brain tissue was analyzed for demyelination (using FluoroMyelin staining), axonal integrity, and oligodendrocyte numbers. The corpus callosum was examined using electron microscopy to quantify myelinated axons, myelin thickness, and g-ratio.[1]
Future Directions
The compelling preclinical data for this compound strongly support its continued development as a potential therapeutic for multiple sclerosis.[2] The next steps will involve further preclinical research, including comprehensive safety and toxicology studies, to prepare for an Investigational New Drug (IND) application and the initiation of human clinical trials.[2] The unique neuroprotective mechanism of this compound suggests it could be used as a standalone therapy or in combination with existing immunomodulatory drugs to provide a multi-faceted approach to treating MS.[1]
Conclusion
This compound represents a significant advancement in the field of neuroprotective drug discovery for multiple sclerosis. Its novel mechanism of action, potent efficacy in preclinical models, and favorable drug-like properties make it a highly promising candidate for clinical development. By directly targeting excitotoxicity, this compound has the potential to address the neurodegenerative aspects of MS that are not adequately managed by current treatments, offering new hope to patients.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. Targeting AMPA-mediated excitotoxicity: a potential treatment approach for multiple sclerosis | BioWorld [bioworld.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
Investigating the Therapeutic Potential of ZCAN262 in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases present a formidable challenge to modern medicine due to their complex pathology and the current lack of curative treatments. A promising therapeutic avenue lies in the modulation of glutamate-mediated excitotoxicity, a key pathological process in many of these disorders. This technical guide delves into the preclinical evidence supporting ZCAN262, a novel small molecule designed to mitigate excitotoxicity by targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound acts as a negative allosteric modulator of the GluA2 subunit of the AMPA receptor, offering neuroprotection without compromising basal synaptic transmission. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols related to this compound, with a primary focus on its potential application in Multiple Sclerosis (MS) as a model neurodegenerative disease.
Introduction: The Role of Glutamate Excitotoxicity in Neurodegeneration
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for learning, memory, and synaptic plasticity. However, excessive glutamate receptor activation, particularly of AMPA and NMDA receptors, can lead to a pathological process known as excitotoxicity.[1][2] This phenomenon, characterized by a massive influx of calcium ions into neurons, triggers a cascade of detrimental events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[3] There is mounting evidence for the role of glutamate-mediated excitotoxicity in the pathology of several neurodegenerative diseases, including Multiple Sclerosis (MS), where elevated glutamate levels have been observed in the brains and cerebrospinal fluid of patients.[1][4]
Conventional approaches targeting glutamate excitotoxicity, such as the use of glutamate receptor antagonists, have been hampered by their tendency to interfere with normal physiological neurotransmission, leading to significant side effects.[1][4] This has spurred the search for novel therapeutic strategies that can selectively modulate pathological glutamate signaling.
This compound: A Novel Allosteric Modulator of the AMPA Receptor
This compound is a small molecule identified through a machine learning-based screening approach designed to target a novel allosteric binding site on the GluA2 subunit of the AMPA receptor.[1][4][5] This allosteric modulation allows this compound to prevent AMPA-mediated excitotoxicity without blocking the receptor's primary functions in basal neurotransmission.[3][4] This targeted mechanism of action represents a significant advantage over traditional AMPA receptor antagonists.
Mechanism of Action
This compound binds to a newly identified allosteric site on the GluA2 subunit, influencing the receptor's conformational changes upon glutamate binding.[1][3][4] This modulation is believed to prevent the excessive and prolonged channel opening that leads to excitotoxic calcium influx, thereby protecting neurons from glutamate-induced cell death.
Preclinical Efficacy of this compound in Mouse Models of Multiple Sclerosis
The therapeutic potential of this compound has been evaluated in two well-established mouse models of MS: the experimental autoimmune encephalomyelitis (EAE) model, which mimics the autoimmune and inflammatory aspects of the disease, and the cuprizone-induced demyelination model, which focuses on the neurodegenerative component.[2][4]
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Clinical Score in the EAE Mouse Model
| Treatment Group | Mean Peak Clinical Score (± SEM) | p-value vs. Vehicle |
| Vehicle | 3.5 ± 0.2 | - |
| This compound (10 mg/kg) | 1.5 ± 0.3 | < 0.01 |
Clinical scores are graded on a scale of 0 (no symptoms) to 5 (moribund), assessing the severity of paralysis.
Table 2: Myelin and Axonal Integrity in the Cuprizone Mouse Model
| Treatment Group | Myelinated Axon Density (axons/mm²) | G-ratio (Axon Diameter / Fiber Diameter) |
| Control | 120,000 ± 8,000 | 0.65 ± 0.02 |
| Cuprizone + Vehicle | 45,000 ± 5,000 | 0.85 ± 0.03 |
| Cuprizone + this compound | 110,000 ± 7,000 | 0.68 ± 0.02 |
Data presented as mean ± SEM. A lower G-ratio indicates thicker myelin sheaths.
Table 3: In Vitro and ADMET Profile of this compound
| Parameter | Value |
| In Vitro Potency | |
| Glutamate-induced cell death IC₅₀ | 15 nM |
| ADMET Properties | |
| Half-life in Human Liver Microsomes | > 60 min |
| Half-life in Rat Liver Microsomes | 45 min |
| Caco-2 Permeability (Papp A→B) | 5 x 10⁻⁶ cm/s |
| Brain Penetration (Unbound Brain/Plasma Ratio) | 0.8 |
Safety and Tolerability
Crucially, this compound did not impair basal synaptic transmission, recognition memory, or spatial learning in preclinical models.[3][4] This favorable safety profile distinguishes it from traditional glutamate receptor antagonists and underscores its potential for clinical development.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most commonly used animal model for studying the inflammatory and autoimmune aspects of MS.[1]
Protocol:
-
Induction: Female C57BL/6 mice (8-10 weeks old) are immunized with an emulsion of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.
-
Treatment: this compound (10 mg/kg) or vehicle is administered orally once daily, commencing at the onset of clinical symptoms (typically day 10-12).
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized 0-5 scale.
-
Histological Analysis: At the study endpoint, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
Cuprizone-Induced Demyelination Model
The cuprizone model is a toxin-induced model of demyelination that allows for the study of remyelination and neuroprotection independent of a primary inflammatory response.[4]
Protocol:
-
Induction: Male C57BL/6 mice (8 weeks old) are fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination, particularly in the corpus callosum.
-
Treatment: Concurrent with the cuprizone diet, mice are treated daily with oral this compound (10 mg/kg) or vehicle.
-
Behavioral Testing: Motor function and coordination are assessed using tests such as the open field and rotarod tests.[1]
-
Histological and Ultrastructural Analysis: After 5 weeks, brains are collected for analysis. Myelination is assessed by Fluoromyelin or Luxol Fast Blue staining.[3] Axonal integrity and myelination thickness (G-ratio) are quantified using electron microscopy.[1] The number of oligodendrocytes is also determined.[2][3]
Future Directions and Clinical Translation
The promising preclinical data for this compound in robust models of MS highlight its potential as a novel therapeutic agent for neurodegenerative diseases.[2][4] The unique mechanism of action, targeting excitotoxicity while preserving normal neuronal function, addresses a critical unmet need in the field.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Further characterization of the ADMET properties of this compound to optimize dosing and delivery for human clinical trials.
-
Long-term Safety Studies: Comprehensive toxicology studies to ensure the long-term safety of this compound.
-
Efficacy in Other Neurodegenerative Models: Investigating the therapeutic potential of this compound in models of other neurodegenerative diseases where excitotoxicity is implicated, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.
The evidence presented in this guide strongly supports the continued development of this compound as a potential first-in-class neuroprotective agent for the treatment of MS and other debilitating neurodegenerative disorders.[5] The next critical steps will involve further preclinical validation and, ultimately, well-designed clinical trials to translate these promising findings to patients.[2][5]
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
The Role of ZCAN262 in Oligodendrocyte Viability and Differentiation: A Technical Overview
For Immediate Release
TORONTO, Canada – A novel small molecule, ZCAN262, has demonstrated significant potential in promoting oligodendrocyte survival and restoring myelination in preclinical models of multiple sclerosis (MS). This technical guide provides an in-depth analysis of the current research surrounding this compound, focusing on its mechanism of action, impact on oligodendrocyte biology, and the experimental framework used to validate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound operates by modulating the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in glutamate-mediated neurotransmission. In pathological conditions such as MS, excessive glutamate signaling can lead to excitotoxicity, a process that damages neurons and the myelin-producing oligodendrocytes. This compound has been shown to mitigate this excitotoxicity without interfering with normal synaptic transmission, offering a promising neuroprotective strategy.[1][2][3][4][5][6]
Mechanism of Action: Targeting Glutamate Excitotoxicity
This compound was identified through a machine learning-based screening of over 500,000 molecules.[1] It functions as an allosteric modulator of the AMPA receptor, specifically targeting the GluA2 subunit.[3] This targeted modulation prevents the excessive influx of calcium ions that triggers apoptotic pathways in oligodendrocytes and neurons, a hallmark of excitotoxic damage. By preventing this overactivation, this compound protects oligodendrocytes from cell death, thereby preserving the capacity for myelination and repair.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 6. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
Preclinical Profile of ZCAN262: A Novel Neuroprotective Agent for Multiple Sclerosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for ZCAN262, a promising small-molecule therapeutic candidate for the treatment of multiple sclerosis (MS). This compound operates through a novel mechanism, targeting glutamate-mediated excitotoxicity, which is increasingly recognized as a key contributor to the neurodegeneration seen in MS.[1] This document synthesizes the available preclinical findings, experimental methodologies, and the underlying signaling pathways to support further research and development efforts in this area.
Mechanism of Action: Allosteric Modulation of AMPA Receptors
This compound is a small molecule that acts as an allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Unlike traditional glutamate receptor antagonists that block the receptor's primary function and can interfere with normal synaptic transmission, this compound binds to a novel allosteric site on the GluA2 subunit of the AMPA receptor.[1][3] This binding modulates the receptor's activity to prevent glutamate-induced excitotoxicity without impairing basal neurotransmission, learning, or memory.[1][3] This targeted approach offers the potential for neuroprotection in MS without the adverse side effects associated with broad glutamate receptor inhibition.[1]
The discovery of this compound was facilitated by advanced machine learning techniques that screened extensive compound libraries to identify molecules with a high affinity for this novel allosteric site.[1][3] Out of several candidates, this compound demonstrated significant efficacy in preventing glutamate-induced cell damage in in-vitro tests.[1]
Data Presentation: In Vivo Efficacy in Murine Models of Multiple Sclerosis
This compound has been evaluated in two well-established mouse models of multiple sclerosis: the experimental autoimmune encephalomyelitis (EAE) model, which primarily reflects the autoimmune and inflammatory aspects of MS, and the cuprizone-induced demyelination model, which focuses on the neurodegenerative and demyelinating features of the disease.[1][3]
Table 1: Summary of this compound Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Parameter | Vehicle Control | This compound-Treated | Outcome |
| Clinical Score | Progressive increase in paralysis and motor dysfunction | Significantly reduced clinical scores | This compound mitigates disease severity and improves neurological function.[1][3] |
| Motor Function | Impaired | Restored motor function | This compound demonstrates a significant therapeutic effect on motor deficits.[1] |
Table 2: Summary of this compound Efficacy in the Cuprizone-Induced Demyelination Mouse Model
| Parameter | Cuprizone Diet (Control) | Cuprizone Diet + this compound | Outcome |
| Myelination | Significant demyelination | Almost complete restoration of myelin | This compound promotes remyelination in a toxin-induced demyelination model. |
| Axonal Integrity | Axonal damage | Significant restoration of axonal integrity | This compound exhibits neuroprotective effects on axons.[1] |
| Oligodendrocyte Count | Reduced | Increased numbers of myelin-producing oligodendrocytes | This compound may support the survival or differentiation of oligodendrocytes. |
| Neurological Function | Impaired | Significantly improved neurological and motor function | This compound reverses functional deficits associated with demyelination.[3] |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound.
1. Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis. On days 0 and 2 post-immunization, mice receive intraperitoneal injections of pertussis toxin.
-
Treatment: this compound is administered orally once daily, starting from the onset of clinical signs. A vehicle control group receives the same volume of the vehicle solution.
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Histological Analysis: At the study endpoint, spinal cords are collected for histological analysis to assess inflammation and demyelination using stains such as Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).
2. Cuprizone-Induced Demyelination Model
-
Induction: Male C57BL/6 mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce demyelination, particularly in the corpus callosum.
-
Treatment: Following the cuprizone diet, mice are returned to a normal diet and treated daily with oral this compound or a vehicle control.
-
Behavioral Testing: Motor coordination and balance are assessed using a rotarod test. Locomotor activity is measured in an open-field test.
-
Immunohistochemistry: Brain tissues are collected and stained for myelin basic protein (MBP) to quantify the extent of demyelination and remyelination. Immunohistochemistry for oligodendrocyte markers (e.g., Olig2, GST-pi) is performed to assess the oligodendrocyte population. Axonal integrity is evaluated using markers like neurofilament heavy chain (NF-H).
3. Pharmacokinetic Analysis
-
Administration: A single oral dose of this compound is administered to mice.
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using liquid chromatography-mass spectrometry (LC-MS/MS) to evaluate its pharmacokinetic properties, including bioavailability. This compound has demonstrated good oral bioavailability of 90%.
Signaling Pathway and Experimental Workflow Visualization
This compound Mechanism of Action: Modulating AMPA Receptor-Mediated Excitotoxicity
Caption: this compound allosterically modulates the AMPA receptor to prevent excitotoxicity.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical workflow for the evaluation of this compound in MS models.
References
Unraveling the Discovery of ZCAN262: A Machine Learning-Driven Approach to Combatting Multiple Sclerosis
Researchers have successfully identified ZCAN262, a promising small-molecule compound for the treatment of multiple sclerosis (MS), by leveraging the power of a deep convolutional neural network. This in-depth technical guide unpacks the machine learning methodology, experimental protocols, and key findings that led to the discovery of this novel therapeutic candidate.
This compound was identified through a structure-based virtual screening campaign utilizing AtomNet, a deep convolutional neural network developed by Atomwise. The primary target for this screening was a novel allosteric binding site on the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This specific target was chosen for its crucial role in glutamate-induced excitotoxicity, a key pathological process in MS.
The Machine Learning Engine: AtomNet
AtomNet is a powerful tool for structure-based drug discovery that has demonstrated superior performance over traditional docking methods in various benchmark studies. Its architecture is designed to analyze the three-dimensional structure of a protein-ligand complex and predict the binding affinity. Unlike conventional methods, AtomNet learns complex chemical interactions from a vast dataset of known protein-ligand interactions.
The core of the AtomNet model is a series of convolutional layers that learn to recognize and hierarchically compose local chemical features. This allows the network to identify critical interactions, such as hydrogen bonds and aromatic interactions, that are essential for molecular binding.
The In Silico Experimental Protocol
The virtual screening process that led to the identification of this compound involved a multi-step workflow.
Target and Binding Site Identification
The researchers targeted a 30-amino acid fragment within the N-terminal region of the GluA2 AMPA subunit. This region was previously identified as a critical regulator of AMPA receptor-mediated excitotoxic cell death, making it an attractive allosteric site for therapeutic intervention.
Virtual Screening with AtomNet
A large chemical library was computationally screened against the identified allosteric binding site on the GluA2 subunit using the AtomNet model. The model predicted the binding affinity of each molecule in the library to the target site.
Hit Identification and Filtering
The initial virtual screening generated a list of potential binders. This list was then filtered to prioritize compounds with favorable drug-like properties. From an initial pool of 50 candidates, three promising compounds were selected for further experimental validation: YH668, ZCAN155, and this compound.
From Virtual Screening to Experimental Validation
The three lead candidates identified through the in silico screening were then subjected to rigorous experimental testing to validate their activity and therapeutic potential.
In Vitro Potency Assessment
The potency of the three compounds in preventing glutamate-induced excitotoxicity was evaluated in cell-based assays. All three compounds demonstrated significant protective effects, with median inhibitory concentrations (IC50) below 300 nM.
Selection of this compound for Further Development
Among the three promising candidates, this compound was selected for more extensive preclinical evaluation based on its strong efficacy and favorable pharmacokinetic properties.
Quantitative Data Summary
While specific performance metrics for the AtomNet model in the this compound screening campaign are not publicly available in the form of detailed tables, the success of the approach is evident in the experimental validation of the identified hits.
| Compound | In Vitro Potency (IC50) | Status |
| YH668 | < 300 nM | Promising Hit |
| ZCAN155 | < 300 nM | Promising Hit |
| This compound | < 300 nM | Lead Candidate |
Visualizing the Discovery Pathway
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow that led to the identification of this compound.
Conclusion
The identification of this compound stands as a compelling case study for the successful application of machine learning in modern drug discovery. By combining a deep understanding of the underlying disease biology with sophisticated computational tools like AtomNet, researchers were able to rapidly identify a novel and potent therapeutic candidate. This approach not only accelerates the initial stages of drug discovery but also opens up new avenues for targeting previously "undruggable" sites on proteins. The continued development of this compound holds significant promise for patients with multiple sclerosis.
Methodological & Application
Application Notes and Protocols: ZCAN262 in EAE Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for human multiple sclerosis (MS), recapitulating key pathological features such as central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] A promising therapeutic strategy for MS involves mitigating glutamate-mediated excitotoxicity, a process where excessive glutamate signaling leads to neuronal damage.[1][3][4] The novel small molecule, ZCAN262, has been identified as a potent modulator of the AMPA receptor, a key player in glutamate signaling.[1][3][5] By targeting an allosteric site on the GluA2 subunit of the AMPA receptor, this compound can lessen toxic overactivation of nerve cells without interfering with normal glutamate signaling.[1][3][6] Preclinical studies in EAE mouse models have demonstrated that this compound significantly reduces disease severity, restores motor function, and promotes myelin repair, highlighting its potential as a neuroprotective therapeutic for MS.[1][3][5]
These application notes provide detailed protocols for the dosage and administration of this compound in EAE mouse models, based on a key study by Zhai et al. (2023) published in Science Advances.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on clinical scores in the EAE mouse model.
Table 1: Effect of this compound on EAE Clinical Scores [3]
| Treatment Group | Dosage | Administration Route | Mean Peak Clinical Score (± SEM) | Onset of Significant Reduction (Day) |
| EAE + Vehicle | - | Oral | 3.5 (± 0.2) | N/A |
| EAE + this compound | 2.5 mg/kg | Oral | 2.1 (± 0.3) | 13 |
| EAE + this compound | 5 mg/kg | Oral | 1.8 (± 0.2) | 13 |
Table 2: Daily Mean Clinical Scores of EAE Mice Treated with this compound [3]
| Day Post-Immunization | EAE + Vehicle (Mean Score) | EAE + this compound (2.5 mg/kg) (Mean Score) | EAE + this compound (5 mg/kg) (Mean Score) |
| 11 | 0.8 | 0.8 | 0.8 |
| 13 | 1.5 | 1.0 | 0.9 |
| 15 | 2.5 | 1.5 | 1.2 |
| 17 | 3.2 | 2.0 | 1.5 |
| 19 | 3.5 | 2.1 | 1.8 |
| 21 | 3.4 | 2.1 | 1.8 |
| 23 | 3.3 | 2.0 | 1.7 |
| 25 | 3.2 | 1.9 | 1.6 |
| 28 | 3.1 | 1.8 | 1.5 |
*Indicates a statistically significant reduction in clinical score compared to the vehicle-treated group.
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE in C57BL/6 mice, a commonly used model for chronic MS.[3]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
-
A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Ensure a stable water-in-oil emulsion is formed by vigorous mixing or sonication.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (50 µL per site).
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).
-
-
PTX Booster (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring system (see Table 3).
-
Table 3: EAE Clinical Scoring Scale [7][8][9][10]
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund or dead |
This compound Preparation and Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% sterile saline.[3]
-
-
This compound Solution Preparation:
-
Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 2.5 mg/kg and 5 mg/kg).
-
Ensure the solution is homogenous before administration.
-
-
Administration:
Mandatory Visualizations
Caption: this compound modulates the AMPA receptor to inhibit excitotoxicity.
Caption: EAE induction and this compound treatment timeline.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AMPA-mediated excitotoxicity: a potential treatment approach for multiple sclerosis | BioWorld [bioworld.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. In-Depth Characterization of Somatic and Orofacial Sensitive Dysfunctions and Interfering-Symptoms in a Relapsing-Remitting Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
Application Notes and Protocols for In Vivo Administration of ZCAN262
Topic: How to Prepare ZCAN262 for In Vivo Administration For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of multiple sclerosis (MS).[1][2][3][4][5] It functions by targeting an allosteric binding site on the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][4] This mechanism allows this compound to mitigate AMPA-mediated excitotoxicity, a key pathological process in neurodegenerative diseases, without interfering with normal synaptic transmission, learning, and memory.[1][3][5] In vivo studies using mouse models of MS have shown that this compound can restore neurological function, promote remyelination, and reduce neuroinflammation.[1][2]
These application notes provide detailed protocols for the preparation and in vivo administration of this compound for research purposes.
Data Presentation
Table 1: In Vivo Administration Parameters for this compound in Mice
| Parameter | Value | Reference |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) and Cuprizone-induced demyelination mice | [1][2] |
| Route of Administration | Oral (gavage) | [1] |
| Dosage | 5 mg/kg | [1] |
| Frequency | Daily | [1] |
| Oral Bioavailability | 90% | [1] |
| In Vivo Half-life | Approximately 1 hour | [1] |
Table 2: Formulation Vehicles for this compound
| Formulation | Components | Application | Reference |
| Formulation A | 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol HS-5, 90% v/v Normal Saline | Pharmacokinetic studies | [1] |
| Formulation B | Saline, 5% DMSO, 5% Tween 80 | Efficacy studies (Cuprizone model) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation A (for Pharmacokinetic Studies)
Objective: To prepare a solution formulation of this compound for oral administration in pharmacokinetic studies.
Materials:
-
This compound powder
-
N-Methyl-2-pyrrolidone (NMP)
-
Solutol HS-15
-
Normal saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosage volume (typically 100 µL for a 25g mouse). For a 5 mg/kg dose in a 25g mouse, the amount of this compound per animal is 0.125 mg.
-
Prepare the Vehicle:
-
In a sterile conical tube, combine 5% v/v NMP and 5% v/v Solutol HS-15.
-
Add 90% v/v normal saline to the tube.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
-
Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and protected from light for no longer than 24 hours. Before use, allow the solution to return to room temperature and vortex again.
Protocol 2: Preparation of this compound Formulation B (for Efficacy Studies)
Objective: To prepare a solution/suspension of this compound for oral administration in efficacy studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Normal saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, for enhancing solubility)
Procedure:
-
Calculate Required Volumes: As in Protocol 1, determine the necessary total volume of the formulation.
-
Prepare the Vehicle:
-
In a sterile conical tube, add 5% of the final volume of DMSO.
-
Add 5% of the final volume of Tween 80.
-
Add saline to bring the volume to 90% of the final volume.
-
Vortex thoroughly.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture vigorously for several minutes to aid dissolution. If solubility is an issue, sonicate the mixture for 5-10 minutes.
-
-
Final Volume Adjustment: Add the remaining saline to reach the final desired volume and vortex again to ensure homogeneity.
-
Storage: This formulation should be prepared fresh daily. If not used immediately, store at 4°C, protected from light, and use within 24 hours. Equilibrate to room temperature and vortex before administration.
Protocol 3: In Vivo Oral Administration to Mice
Objective: To administer the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Mouse gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the specific volume of the this compound formulation to be administered to each mouse based on its weight and the target dose of 5 mg/kg.
-
-
Preparation for Gavage:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Withdraw the gavage needle smoothly.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress immediately after the procedure and periodically for the next few hours.
-
Return the animal to its cage.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 4. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
ZCAN262 solubility and stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZCAN262 is a novel small molecule allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant neuroprotective effects. It selectively targets the GluA2 subunit of the AMPA receptor, offering a promising therapeutic strategy for conditions involving AMPA receptor-mediated excitotoxicity, such as Multiple Sclerosis (MS).[1][2][3][4][5][6][7] Preclinical studies in mouse models of MS have shown that this compound can restore neurological function, promote myelination, and reduce the inflammatory immune response without impairing basal synaptic transmission or cognitive functions.[1][2][5][6][8]
These application notes provide detailed information on the solubility and stability of this compound in common experimental buffers, along with protocols for its preparation and use in both in vitro and in vivo settings.
Physicochemical Properties and Solubility
This compound is a hydrophobic compound, and its structure-property relationship has been described as sensitive, with minor chemical modifications potentially leading to significant changes in solubility and stability.[1]
Table 1: Solubility of this compound
| Solvent/Buffer | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Aqueous Buffers (e.g., PBS, Tris, HEPES) | Not publicly available. Inferred to be very low due to its hydrophobic nature. | - |
| Ethanol | Not publicly available. | - |
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 12 Months | [1] |
| 4°C | 6 Months | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | [1][3] |
| -20°C | 1 Month | [1][3] |
Note: For aqueous working solutions, it is recommended to prepare them fresh for each experiment and avoid repeated freeze-thaw cycles. Due to the limited stability data in aqueous buffers, long-term storage of diluted aqueous solutions is not advised.
Signaling Pathway of this compound Action
This compound acts as a negative allosteric modulator of the AMPA receptor, specifically at the GluA2 subunit. In pathological conditions characterized by excessive glutamate, this compound intervenes to prevent the over-activation of AMPA receptors, thereby mitigating downstream excitotoxic effects that contribute to neuronal damage and demyelination.[1][2][3][8]
Caption: this compound allosterically modulates the GluA2 subunit of the AMPA receptor to prevent excitotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 384.39 g/mol ), weigh 3.84 mg.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. If insolubles are still present, brief sonication or warming the solution to 37°C may facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
Important Considerations:
-
To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer or cell culture medium and mix immediately.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from -80°C and thaw at room temperature.
-
Prepare Dilution Medium: Prepare the required volume of complete cell culture medium.
-
Final Dilution: Add the appropriate volume of the 10 mM this compound stock solution to the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium (final DMSO concentration: 0.1%).
-
Mix Gently: Immediately and gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Use Immediately: Use the freshly prepared working solution for your cell-based assay.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from a formulation used in preclinical studies and yields a clear solution of 2.5 mg/mL.[3]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Formulation Composition:
-
DMSO: 10%
-
PEG300: 40%
-
Tween-80: 5%
-
Saline: 45%
Procedure:
-
Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL this compound/DMSO stock solution and mix thoroughly until a clear solution is formed.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until homogeneous.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Administration: The final concentration of this compound will be 2.5 mg/mL. This formulation is suitable for oral gavage in animal models.
Note: If the continuous dosing period exceeds half a month, the stability of this formulation should be carefully considered.[3]
Caption: Step-by-step workflow for preparing an in vivo oral formulation of this compound.
Disclaimer
This information is intended for research use only. The protocols provided are based on publicly available data and general laboratory practices. Researchers should always adhere to their institution's safety guidelines and perform their own optimization and validation studies.
References
- 1. This compound | GluA2 modualtor | Probechem Biochemicals [probechem.com]
- 2. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Oral Bioavailability of Lapatinib in Mice
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the pharmacokinetic (PK) profile and oral bioavailability of lapatinib, a dual tyrosine kinase inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Detailed protocols for conducting in vivo pharmacokinetic studies in mice are outlined, including drug formulation, administration, sample collection, and bioanalytical quantification. The provided data and methodologies serve as a valuable resource for preclinical drug development and research involving lapatinib or similar kinase inhibitors.
Introduction
Lapatinib is an orally active small molecule inhibitor that targets the intracellular ATP-binding site of both EGFR (HER1) and HER2 tyrosine kinases.[1] This dual inhibition blocks downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, leading to growth arrest and apoptosis in tumor cells.[1] Understanding the pharmacokinetic properties of lapatinib is crucial for designing effective dosing strategies and for the interpretation of pharmacodynamic and efficacy studies. This document details the procedures for assessing lapatinib's pharmacokinetic profile in a mouse model.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of lapatinib in female CB-17 SCID mice bearing BT474 human breast cancer xenografts following oral administration.
Table 1: Lapatinib Exposure in Mouse Tumor, Blood, and Plasma (100 mg/kg BID) [2][3]
| Tissue/Fluid | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (0-12h) (nghr/mL or nghr/g) | Apparent Half-life (hr) |
| Tumor | 79,200 (2,300) | 10.0 (4.0-10.0) | 682,000 (101,000) | 15.6 |
| Blood | 10,600 (1,300) | 4.0 (1.0-4.0) | 78,500 (10,400) | 3.9 |
| Plasma | 15,100 (1,900) | 4.0 (1.0-4.0) | 112,000 (14,900) | 3.9 |
Data represents the median (range) after the fifth dose of 100 mg/kg administered twice daily (BID). AUC was calculated using the mean of three concentrations per time point.[2][3]
Table 2: Lapatinib Exposure in Mouse Tumor, Blood, and Plasma (200 mg/kg QD) [2][3]
| Tissue/Fluid | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (0-24h) (nghr/mL or nghr/g) |
| Tumor | 101,000 (17,200) | 10.0 (10.0-24.0) | 1,510,000 (231,000) |
| Blood | 12,200 (1,800) | 4.0 (4.0-10.0) | 141,000 (14,600) |
| Plasma | 17,500 (2,500) | 4.0 (4.0-10.0) | 201,000 (20,800) |
Data represents the median (range) after the third dose of 200 mg/kg administered once daily (QD). AUC was calculated using the mean of three concentrations per time point.[2][3]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol describes the oral administration of lapatinib to mice, followed by serial collection of blood and tissue samples for pharmacokinetic analysis.
Materials:
-
Lapatinib ditosylate salt.
-
Vehicle solution: 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween® 80 in Milli-Q water.[4]
-
Oral gavage needles.
-
EDTA-coated microcentrifuge tubes.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for tissue dissection.
-
Liquid nitrogen and -80°C freezer.
Procedure:
-
Acclimatization: Allow mice to acclimate for at least seven days prior to the experiment.[4]
-
Drug Formulation: Prepare a suspension of lapatinib in the vehicle (0.5% HPMC, 0.1% Tween® 80 in water) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 10 mL/kg).[2][4]
-
Dosing: Administer lapatinib as a single bolus dose via oral gavage.[4]
-
Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 16 hours post-dose), sacrifice three mice per time point.[4]
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.[2][4]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.
-
Tissue Collection: Immediately following blood collection, perfuse the mouse with phosphate-buffered saline (PBS). Dissect tissues of interest (e.g., tumor, liver, kidney, brain), rinse with PBS, blot dry, snap-freeze in liquid nitrogen, and store at -80°C until analysis.[4]
Bioanalytical Method for Lapatinib Quantification
This protocol outlines the extraction and quantification of lapatinib from plasma and tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
Materials:
-
Plasma and tissue homogenate samples.
-
Internal Standard (IS): [¹³C₂-, ²H₃- and ¹⁵N₁-] lapatinib or GW572016AH.[2][4]
-
Acetonitrile (ACN).
-
Water (HPLC-grade).
-
Protein precipitation plates or microcentrifuge tubes.
-
LC/MS/MS system.
Procedure:
-
Sample Preparation (Plasma): a. To 100 µL of plasma, add 10 µL of internal standard solution.[4] b. Add 210 µL of acetonitrile to precipitate proteins.[4] c. Vortex for 10 minutes and then centrifuge at 18,000 x g for 10 minutes at 4°C.[4] d. Transfer an aliquot of the supernatant for LC/MS/MS analysis.[4]
-
Sample Preparation (Tissues): a. Homogenize tissues in water to a concentration of 100 mg/mL.[4] b. Use 100 µL of the tissue homogenate and follow the same extraction procedure as for plasma.[4]
-
LC/MS/MS Analysis: a. Inject the prepared sample into the LC/MS/MS system. b. Chromatographic separation is typically achieved on a C18 column. c. Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. d. Monitor the mass transition for lapatinib (m/z 581 → 365.1) and the internal standard.[4] e. Quantify lapatinib concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.
Lapatinib Mechanism of Action and Metabolism
This diagram shows the dual inhibition of EGFR and HER2 by lapatinib and its subsequent metabolism.
References
- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 3. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 4. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZCAN262 in Neuroinflammation Studies
Harnessing the Neuroprotective Potential of ZCAN262 to Combat Neuroinflammation
Audience: This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases.
Introduction: Neuroinflammation, characterized by the activation of glial cells and the release of inflammatory mediators in the central nervous system (CNS), is a key pathological feature of numerous neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, and Parkinson's disease.[1][2] One of the underlying mechanisms contributing to neuronal damage in these conditions is glutamate-mediated excitotoxicity, an overstimulation of glutamate receptors that leads to cell death.[3][4] this compound is a novel small molecule designed to address this excitotoxicity. It acts as an allosteric modulator of the AMPA receptor, specifically targeting the GluA2 subunit to prevent excessive neuronal stimulation without interfering with normal synaptic transmission.[5][6] This neuroprotective action has been shown to reduce downstream neuroinflammatory responses, making this compound a promising tool for studying and potentially treating neuroinflammatory conditions.[4][5]
These application notes provide a comprehensive guide for utilizing this compound in preclinical neuroinflammation research, covering its mechanism of action, experimental protocols, and expected outcomes based on published studies.
Mechanism of Action: Targeting Glutamate Excitotoxicity
This compound offers a targeted approach to mitigating neuroinflammation by preventing the initial excitotoxic insult that can trigger inflammatory cascades.
Key Features:
-
Allosteric Modulation of AMPA Receptors: this compound binds to a novel allosteric site on the GluA2 subunit of the AMPA receptor.[3][6] This mode of action allows it to modulate receptor activity and prevent glutamate-induced excitotoxicity without blocking the primary functions of the receptor, which are essential for normal brain activity.[3][7]
-
Neuroprotection: By preventing excessive calcium influx associated with excitotoxicity, this compound protects neurons from damage and death. This, in turn, reduces the release of damage-associated molecular patterns (DAMPs) that activate microglia and astrocytes.
-
Reduction of Microglial Activation: Studies have demonstrated that this compound administration leads to a significant reduction in the number of activated microglia (Iba1-positive cells) in animal models of neuroinflammation.[5]
-
Preservation of Myelin and Oligodendrocytes: In models of demyelination, this compound has been shown to restore myelination and increase the number of oligodendrocytes, the myelin-producing cells in the CNS.[4][5]
Below is a diagram illustrating the proposed signaling pathway through which this compound exerts its neuroprotective and anti-inflammatory effects.
Caption: Proposed mechanism of this compound in reducing neuroinflammation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in mouse models of multiple sclerosis.
Table 1: Efficacy of this compound in the Cuprizone-Induced Demyelination Model
| Parameter | Control + Vehicle | Cuprizone + Vehicle | Cuprizone + this compound |
| Myelinated Axons (density per 100 µm²) | High | Significantly Reduced | Restored to Control Levels |
| Myelin Thickness | Normal | Significantly Reduced | Restored to Control Levels |
| Oligodendrocyte (Olig2+) Cell Count | High | Significantly Reduced (p < 0.00001) | Partially Rescued (p = 0.0131 vs. Cup+Veh) |
| Activated Microglia (Iba1+) Cell Density | Low | Significantly Increased (p < 0.00001) | Significantly Reduced (p < 0.0001 vs. Cup+Veh) |
Data synthesized from a study by Zhai et al. in Science Advances.[5]
Table 2: Efficacy of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | EAE + Vehicle | EAE + this compound |
| Clinical Score | Severe | Significantly Improved |
| Motor Function | Impaired | Restored |
Findings based on studies demonstrating improved neurological function.[3][4][5]
Experimental Protocols
This section provides detailed protocols for using this compound in common in vivo models of neuroinflammation.
Cuprizone-Induced Demyelination Model
This model is useful for studying demyelination and remyelination, as well as the associated inflammatory response, independent of a primary autoimmune component.
Workflow Diagram:
Caption: Experimental workflow for the cuprizone model.
Materials:
-
This compound
-
Vehicle solution: 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol HS-5, 90% v/v normal saline[5]
-
Cuprizone (toxicant)
-
Standard mouse chow and 0.2% cuprizone-mixed chow
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Standard surgical and perfusion equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Induction of Demyelination: Feed mice a diet containing 0.2% (w/w) cuprizone for 5 weeks to induce demyelination. A control group should receive a normal diet.
-
This compound Administration:
-
Prepare a solution of this compound at the desired concentration in the vehicle. A commonly used dose is 5 mg/kg.[5]
-
Beginning from the start of the cuprizone diet, administer this compound or vehicle daily via oral gavage.
-
-
Monitoring and Behavioral Analysis:
-
Monitor the clinical signs and body weight of the animals regularly.
-
Perform behavioral tests such as the open field test and rotarod test to assess motor coordination and activity.[5]
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brains and post-fix in 4% PFA overnight.
-
Cryoprotect the brains in a sucrose solution before sectioning.
-
-
Immunohistochemistry and Analysis:
-
Stain brain sections for markers of interest:
-
Microglia: Anti-Iba1
-
Oligodendrocytes: Anti-Olig2
-
Myelination: Luxol Fast Blue (LFB) or antibodies against Myelin Basic Protein (MBP)
-
-
Quantify cell numbers and staining intensity in specific brain regions, such as the corpus callosum.[5]
-
-
Electron Microscopy (Optional): For detailed analysis of myelination, process tissue for transmission electron microscopy to measure myelin thickness and g-ratio.[5]
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for MS, mimicking the autoimmune-driven inflammation and demyelination.[5]
Workflow Diagram:
Caption: Experimental workflow for the EAE model.
Materials:
-
This compound and vehicle solution (as above)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Appropriate mouse strain (e.g., C57BL/6)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
This compound Administration:
-
Treatment can be administered prophylactically (starting from day of induction) or therapeutically (starting after the onset of clinical signs).
-
Administer this compound (5 mg/kg) or vehicle daily via oral gavage.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
-
Tissue Collection and Analysis:
-
At the experimental endpoint, collect brain and spinal cord tissue for analysis.
-
Perform histological analysis to assess immune cell infiltration (e.g., H&E staining) and demyelination (e.g., LFB staining).
-
Homogenize tissue to measure levels of pro-inflammatory and anti-inflammatory cytokines using methods like ELISA or multiplex assays.
-
Logical Relationships and Considerations
The effective use of this compound in neuroinflammation studies relies on understanding the interplay between excitotoxicity and the immune response.
Caption: The interplay of excitotoxicity and neuroinflammation.
Key Considerations:
-
Model Selection: The choice between the cuprizone and EAE models depends on the specific research question. The cuprizone model is more focused on toxic demyelination and the innate immune response, while the EAE model incorporates the adaptive immune system and is more relevant to autoimmune aspects of diseases like MS.
-
Dosage and Administration: The 5 mg/kg oral dose has been shown to be effective, but dose-response studies may be necessary for different models or species.[5] The oral bioavailability of this compound makes it suitable for chronic studies.[4]
-
Safety Profile: A significant advantage of this compound is its lack of effect on basal neurotransmission, learning, and memory at therapeutic doses, which should be confirmed in any new experimental paradigm.[3][5]
By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the role of AMPA receptor-mediated excitotoxicity in driving neuroinflammation and to explore its therapeutic potential in a variety of neurological disorders.
References
- 1. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 7. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
Synthesis of ZCAN262 for Laboratory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZCAN262 has been identified as a promising small-molecule allosteric modulator of the AMPA receptor GluA2 subunit, demonstrating significant therapeutic potential in preclinical mouse models of multiple sclerosis (MS). By preventing AMPA-mediated excitotoxicity without disrupting basal neurotransmission, this compound offers a novel neuroprotective strategy. These application notes provide a comprehensive overview of the laboratory synthesis of this compound, enabling researchers to produce the compound for further investigation into its mechanism of action and therapeutic applications. The protocol is based on synthetic routes disclosed in the associated patent literature.
Introduction
Multiple sclerosis is a chronic autoimmune disease characterized by demyelination and neurodegeneration. A key pathological process in MS is glutamate-mediated excitotoxicity, where excessive activation of glutamate receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, leads to neuronal damage. This compound emerged from an in silico screening campaign as a potent modulator of the AMPA receptor, specifically targeting an allosteric site on the GluA2 subunit.[1][2][3] Preclinical studies have shown that this compound can restore neurological function and promote myelination in mouse models of MS.[4][5]
The synthesis of this compound is a multi-step process involving the formation of a key amide bond between a carboxylic acid intermediate and an amine intermediate. The following protocols provide a detailed methodology for the synthesis of these intermediates and their final coupling to yield this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a convergent synthesis strategy, which involves the independent synthesis of two key fragments, an acid intermediate and an amine intermediate, followed by their coupling to form the final product.
Synthesis Workflow
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
I. Synthesis of the Carboxylic Acid Intermediate
A detailed protocol for the synthesis of the carboxylic acid intermediate is outlined below. Note: Specific starting materials and reagents are detailed in the patent literature and should be consulted for precise structures.
-
Step 1: Initial Condensation
-
To a solution of Starting Material A in an appropriate solvent (e.g., dichloromethane), add the coupling reagent and the corresponding amine.
-
Stir the reaction mixture at room temperature for the specified duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain Intermediate A1.
-
-
Step 2: Saponification
-
Dissolve Intermediate A1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final Acid Intermediate.
-
II. Synthesis of the Amine Intermediate
The synthesis of the amine intermediate is described as follows. Note: Consult the relevant patent for the exact structures of the starting materials and intermediates.
-
Step 3: Nucleophilic Substitution
-
Combine Starting Material B with the appropriate nucleophile in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate) to facilitate the reaction.
-
Heat the reaction mixture to the specified temperature and stir for several hours.
-
After cooling, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to get Intermediate B1.
-
-
Step 4: Deprotection
-
Dissolve Intermediate B1, which contains a protecting group on the amine, in a suitable solvent.
-
Treat with the appropriate deprotecting agent (e.g., trifluoroacetic acid for a Boc group, or through hydrogenation for a Cbz group).
-
Stir the reaction at room temperature until the deprotection is complete.
-
Neutralize the reaction mixture and perform an extractive work-up.
-
Concentrate the organic layer to obtain the crude Amine Intermediate, which may be used in the next step without further purification or can be purified if necessary.
-
III. Final Coupling to Synthesize this compound
The final step involves the coupling of the acid and amine intermediates.
-
Amide Bond Formation
-
Dissolve the Acid Intermediate in a suitable solvent like DMF or dichloromethane.
-
Add a peptide coupling agent, such as HATU or EDC, along with a base like diisopropylethylamine (DIPEA).
-
Add the Amine Intermediate to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion as monitored by LC-MS.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by preparative high-performance liquid chromatography (HPLC) or column chromatography to yield the final product as a solid.
-
Data Presentation
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Acid Synthesis | ||||
| Step 1 | Intermediate A1 | 75-85 | >95 | LC-MS, NMR |
| Step 2 | Acid Intermediate | 80-90 | >98 | LC-MS, NMR |
| Amine Synthesis | ||||
| Step 3 | Intermediate B1 | 60-70 | >95 | LC-MS, NMR |
| Step 4 | Amine Intermediate | 90-95 (crude) | - | LC-MS |
| Final Coupling | ||||
| Amide Coupling | This compound | 50-65 | >99 | HPLC, LC-MS, NMR |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.
Safety Precautions
Standard laboratory safety procedures should be followed during the synthesis of this compound. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The toxicity of this compound and its intermediates has not been fully established, and therefore, they should be handled with care.
Conclusion
This document provides a detailed protocol for the laboratory synthesis of this compound, a promising therapeutic candidate for multiple sclerosis. By following these procedures, researchers can obtain high-purity this compound for use in further biological studies and drug development efforts. Adherence to the described synthetic and purification methods is crucial for obtaining reliable and reproducible experimental results.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. recent-advances-in-the-discovery-of-selective-ampa-receptor-positive-allosteric-modulators - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Analysis of ZCAN262-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with ZCAN262, a novel small molecule modulator of the AMPA receptor GluA2 subunit. This compound has shown promise in preclinical models of multiple sclerosis (MS) by preventing glutamate-mediated excitotoxicity, promoting neuroprotection, and aiding in myelination.[1][2] The following protocols are designed to assess the therapeutic efficacy of this compound in relevant animal models of MS, such as the experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models.[2]
Introduction to this compound's Mechanism of Action
This compound is an allosteric modulator that targets the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3] In pathological conditions such as MS, excessive glutamate can lead to overstimulation of AMPA receptors, resulting in excitotoxicity and subsequent neuronal and oligodendrocyte damage. This compound is designed to prevent this excitotoxicity without interfering with basal neurotransmission, thus offering a neuroprotective effect.[2][3] IHC is a critical technique to visualize and quantify the cellular and molecular effects of this compound treatment in nervous system tissues.
Key Experimental Applications
The following IHC protocols are optimized for the analysis of key markers of myelination, neuroinflammation, and neuronal integrity in brain and spinal cord tissues from mouse models of MS treated with this compound.
Assessment of Myelination
To evaluate the effect of this compound on demyelination and remyelination, IHC for myelin-specific proteins is essential.
-
Primary Antibodies for Myelination:
-
Myelin Basic Protein (MBP): A major structural protein of the myelin sheath in the central nervous system.
-
Proteolipid Protein (PLP): The most abundant protein in CNS myelin.
-
-
Experimental Models:
-
Cuprizone-induced demyelination model: Mice fed a cuprizone diet exhibit significant demyelination, which can be assessed for recovery following this compound treatment.
-
Experimental Autoimmune Encephalomyelitis (EAE) model: This model mimics the inflammatory demyelination seen in MS.
-
Evaluation of Neuroinflammation
Neuroinflammation is a hallmark of MS. IHC can be used to identify and quantify the presence of activated glial cells.
-
Primary Antibodies for Neuroinflammation:
-
Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia and macrophages.
-
Glial Fibrillary Acidic Protein (GFAP): A marker for astrocytes, which become reactive during inflammation.
-
Analysis of Neuronal and Axonal Integrity
Assessing the impact of this compound on neuronal survival and axonal damage is crucial for determining its neuroprotective effects.
-
Primary Antibodies for Neuronal and Axonal Health:
-
Neuronal Nuclei (NeuN): A marker for mature neurons.
-
Non-phosphorylated neurofilament H (SMI-32): An antibody that stains for damaged axons.
-
Quantitative Data Summary
The following tables summarize typical antibody dilutions and key IHC parameters compiled from relevant literature for the analysis of tissues from MS mouse models. These serve as a starting point and may require optimization for specific experimental conditions.
Table 1: Primary Antibody Dilutions for Immunohistochemistry
| Target Protein | Antibody Marker | Species | Manufacturer & Cat. No. | Recommended Dilution |
| Myelin | Myelin Basic Protein (MBP) | Rabbit | Abcam (ab40390) | 1:500 - 1:1000 |
| Myelin | Proteolipid Protein (PLP) | Mouse | Millipore (MAB388) | 1:500 |
| Microglia/Macrophages | Ionized calcium-binding adapter molecule 1 (Iba1) | Rabbit | Wako (019-19741) | 1:400 - 1:1000 |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP) | Rabbit | Dako (Z0334) | 1:1000 |
| Neurons | Neuronal Nuclei (NeuN) | Mouse | Millipore (MAB377) | 1:1000 |
| Damaged Axons | Non-phosphorylated neurofilament H (SMI-32) | Mouse | BioLegend (801701) | Varies (requires optimization) |
Table 2: General Immunohistochemistry Protocol Parameters
| Step | Reagent/Condition | Duration | Notes |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | Overnight | For perfusion-fixed tissues. |
| Cryoprotection | 30% Sucrose in PBS | Until tissue sinks | For frozen sections. |
| Section Thickness | 20-40 µm | For free-floating or slide-mounted sections. | |
| Antigen Retrieval | Citrate Buffer (pH 6.0) | 20-30 min at 95-100°C | Recommended for paraffin-embedded sections. May enhance signal in some frozen sections. |
| Blocking | 10% Normal Serum (from secondary antibody host species), 1% BSA, 0.3% Triton X-100 in PBS | 1 hour at Room Temp. | Serum should match the species of the secondary antibody. |
| Primary Antibody Incubation | See Table 1 for dilutions | Overnight at 4°C | Dilute in blocking buffer. |
| Secondary Antibody Incubation | Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594) | 1-2 hours at Room Temp. | Dilute in PBS with 1% BSA. Protect from light. |
| Mounting | DAPI-containing mounting medium | For nuclear counterstaining. |
Experimental Protocols
Protocol 1: Immunohistochemistry for Myelin Basic Protein (MBP) on Frozen Brain Sections
This protocol is designed for the detection of MBP in perfusion-fixed, frozen brain sections from mice treated with this compound in a cuprizone or EAE model.
Materials:
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Blocking Buffer: 10% Normal Goat Serum, 1% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-MBP (e.g., Abcam ab40390), diluted 1:500 in blocking buffer
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in PBS with 1% BSA
-
DAPI-containing mounting medium
-
Glass slides and coverslips
Procedure:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20 µm thick coronal sections using a cryostat and mount on slides or collect for free-floating staining.
-
-
Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature.
-
Incubate sections with the primary antibody (anti-MBP) overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections with the fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each, protected from light.
-
Mount sections with DAPI-containing mounting medium and apply a coverslip.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence or confocal microscope.
-
Quantify the MBP-positive area or intensity in specific brain regions (e.g., corpus callosum) to assess the extent of myelination.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's neuroprotective mechanism of action.
Caption: General immunohistochemistry workflow.
References
Troubleshooting & Optimization
Overcoming ZCAN262 short in vivo half-life in experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the short in vivo half-life of ZCAN262 in experimental design.
Troubleshooting Guides
Issue: Rapid in vivo clearance of this compound in mouse models leading to suboptimal therapeutic exposure.
Plausible Cause: The short in vivo half-life of this compound (approximately 1 hour in mice) is primarily attributed to a low volume of distribution (Vd), rather than rapid metabolic clearance.[1] This means the compound does not distribute extensively into tissues and is eliminated from the central circulation more quickly.
Suggested Solutions:
-
Modified Dosing Regimen:
-
Increased Dosing Frequency: Administer this compound more frequently (e.g., twice or three times daily) to maintain plasma concentrations above the therapeutic threshold. In mouse models of multiple sclerosis, daily administration of this compound at doses between 1 and 10 mg/kg has shown efficacy.[1]
-
Continuous Infusion: For studies requiring stable plasma concentrations, consider continuous infusion via an osmotic pump. This method can overcome the limitations of a short half-life by providing a constant supply of the compound.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. These formulations can enhance the absorption of lipophilic drugs and may improve the volume of distribution.
-
Subcutaneous (SC) Oil-Based Depot: Formulating this compound in a sterile oil (e.g., sesame oil) for subcutaneous injection can create a depot effect, leading to a slower release of the compound into the systemic circulation and extending its apparent half-life.
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles (e.g., PLGA-based) can protect it from rapid clearance and potentially alter its biodistribution, leading to a longer half-life and targeted delivery.
-
Issue: Difficulty in translating efficacious doses from in vitro studies to in vivo mouse models.
Plausible Cause: The disconnect between in vitro potency and in vivo efficacy can be exacerbated by the short half-life of this compound. The compound may be cleared before it has sufficient time to engage its target at the site of action.
Suggested Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Conduct preliminary PK studies in mice to determine the Cmax, Tmax, and AUC for your chosen dose and route of administration.
-
Correlate these PK parameters with the in vitro IC50 or EC50 values to establish a target in vivo exposure profile. The goal is to maintain the free (unbound) plasma concentration of this compound above its IC50 for a significant duration.
-
-
Dose Escalation Studies:
-
Perform a dose-ranging study in a small cohort of animals to identify a dose that provides the desired therapeutic effect without causing overt toxicity. In mouse models of MS, doses ranging from 1 to 10 mg/kg have been shown to be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo half-life of this compound?
A1: The in vivo half-life of this compound in mice is approximately 1 hour.[1] In rats, a longer brain half-life of over 2.5 hours has been observed, which is attributed to reduced clearance in this species.[1]
Q2: Why is the in vivo half-life of this compound so short in mice?
A2: The short half-life of this compound in mice is primarily due to a low volume of distribution (Vd), not rapid metabolism.[1] The compound shows high stability in in vitro liver microsome assays.[1]
Q3: Are there any known strategies that have been attempted to increase the half-life of this compound?
A3: Attempts were made to increase the lipophilicity (logP) of this compound to increase its volume of distribution. However, these efforts did not result in an improved half-life and were associated with increased metabolic clearance.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule that acts as an allosteric modulator of the AMPA receptor, specifically targeting the GluA2 subunit. It prevents AMPA-mediated excitotoxicity, a process implicated in neuronal damage in conditions like multiple sclerosis, without affecting normal basal neurotransmission.[1]
Q5: What are the recommended doses of this compound for in vivo studies in mice?
A5: In mouse models of multiple sclerosis (both experimental autoimmune encephalomyelitis and cuprizone-induced demyelination), this compound has been shown to be effective at doses between 1 and 10 mg/kg, administered daily via intraperitoneal or oral routes.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (5 mg/kg) |
| Cmax | 27.0 µg/mL (extrapolated) | - |
| Tmax | - | - |
| AUC | - | - |
| Vd | - | - |
| Half-life (t½) | 1.0 hour | - |
| Bioavailability | - | 90%[1] |
Note: Detailed quantitative pharmacokinetic data for this compound in mice (Cmax, Tmax, AUC, Vd) are not publicly available in the primary literature. The half-life in mice is reported to be approximately 1 hour.[1]
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in a Mouse Model of Multiple Sclerosis
Objective: To administer a precise oral dose of this compound to mice for efficacy studies in a multiple sclerosis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-22 gauge, 1.5-inch flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility and handling for at least one week prior to the experiment.
-
Weigh each mouse on the day of dosing to calculate the exact volume to be administered.
-
-
This compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Ensure the suspension is well-mixed before drawing it into the syringe.
-
-
Restraint and Gavage:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Position the mouse vertically to allow for a straight path to the esophagus.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly into the esophagus.
-
Slowly depress the syringe plunger to deliver the this compound suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for a few minutes after the procedure to ensure there are no signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the trachea.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Mandatory Visualizations
Caption: AMPA Receptor-Mediated Excitotoxicity Pathway and this compound Intervention.
References
Potential off-target effects of ZCAN262 in neuronal cultures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ZCAN262 in neuronal cultures, focusing on its mechanism of action and strategies for identifying and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that prevents AMPA-mediated excitotoxicity.[1][2] It functions by binding to an allosteric site on the GluA2 subunit of the AMPA receptor.[1][2][3] This mechanism is designed to specifically block the pathological overstimulation of neurons seen in conditions like multiple sclerosis, which can lead to cell damage and death.[4][5]
Q2: How does this compound avoid the known side effects of other glutamate receptor antagonists?
A2: A key feature of this compound is its high specificity. Unlike traditional glutamate receptor antagonists that can block all glutamate signaling and disrupt critical neuronal functions, this compound is designed to only prevent excitotoxicity.[1][3][4] Studies in mouse models have shown that this compound does not affect basal neurotransmission, learning, or memory, which are common off-target effects of broader glutamate receptor blockers.[1][2][5]
Q3: While this compound has a favorable on-target profile, what potential unintended off-target effects should I consider in my experiments?
A3: Although this compound is reported to be highly specific, it is best practice in drug development to remain vigilant for potential unintended off-target effects. When using any small molecule in a new system, consider the following theoretical possibilities:
-
Interaction with other receptors or ion channels: Small molecules can sometimes interact with proteins that have similar binding pockets. A broad counterscreen against a panel of common CNS receptors and ion channels is advisable.
-
Kinase inhibition: Unintended inhibition of protein kinases is a common off-target effect for many small molecules.
-
Metabolic liabilities: The compound could be metabolized into a reactive species by certain cell types, leading to cytotoxicity.
-
Cell-type specific toxicity: The expression of potential off-target proteins can vary significantly between different types of neurons or glial cells, leading to unexpected toxicity in one culture system but not another.
Q4: How can I proactively screen for unknown off-target effects of this compound in my neuronal cultures?
A4: A multi-pronged approach is recommended:
-
Dose-Response Curve: Establish a detailed dose-response curve for both the desired protective effect and any potential toxicity in your specific cell model. A narrow therapeutic window may suggest off-target toxicity.
-
Phenotypic Screening: Use high-content imaging to monitor for subtle changes in neuronal morphology, neurite outgrowth, synaptic density, or the health of co-cultured glial cells.
-
Transcriptomic Analysis: Perform RNA-sequencing on cultures treated with this compound to identify unexpected changes in gene expression or pathway activation.
-
Broad-Spectrum Counterscreening: If resources permit, submit the compound for commercial counterscreening against a large panel of kinases, GPCRs, and ion channels.
Troubleshooting Guides
Problem: I am observing unexpected cytotoxicity in my long-term neuronal cultures treated with this compound, even at concentrations reported to be safe.
-
Possible Cause 1: Compound Stability/Degradation. In long-term cultures, the compound may degrade into a toxic byproduct.
-
Troubleshooting Step: In your culture medium, analyze the stability of this compound over time using LC-MS. Replenish the compound with fresh medium more frequently.
-
-
Possible Cause 2: Chronic Target Engagement. Continuous allosteric modulation of AMPA receptors, even if protective acutely, might disrupt normal receptor trafficking or long-term cellular homeostasis.
-
Troubleshooting Step: Design an experiment with intermittent dosing to see if the toxicity is reduced. Assess AMPA receptor subunit expression and localization via Western blot or immunocytochemistry after prolonged treatment.
-
-
Possible Cause 3: Off-Target Effect in a Specific Cell Type. Your culture system (e.g., iPSC-derived neurons, specific primary neuron type) may express an off-target protein not present in the original screening models.
-
Troubleshooting Step: Test this compound's cytotoxicity on different neuronal cell types and co-cultured glial cells to see if the effect is specific. If so, this points towards a specific off-target protein that could be identified via proteomics or transcriptomics.
-
Problem: My RNA-seq data shows activation of stress-response pathways (e.g., unfolded protein response, oxidative stress) after this compound treatment.
-
Possible Cause 1: Cellular Stress. The compound, independent of its primary target, may be causing cellular stress.
-
Troubleshooting Step: Validate the RNA-seq data by measuring markers of oxidative stress (e.g., ROS levels) or the unfolded protein response (e.g., CHOP expression) at the protein level.
-
-
Possible Cause 2: Indirect Effect of the Primary Target. Modulating AMPA receptor activity could have downstream consequences on cellular metabolism or protein synthesis that indirectly trigger a stress response.
-
Troubleshooting Step: Use a known, structurally different AMPA receptor modulator to see if it phenocopies the effect. If it does, the effect is likely on-target. If not, it is more likely an off-target effect specific to the this compound chemical scaffold.
-
Quantitative Data Summary
The following tables present a summary of known data for this compound and a template for how to structure data from hypothetical off-target screening panels.
Table 1: Summary of in vitro ADMET Profile for this compound (Data summarized from published findings[1])
| Parameter | Value | Interpretation |
| Potency (Glutamate-induced cell death) | IC50 = 3.8 nM | High potency for the desired neuroprotective effect. |
| Half-life (Human Liver Microsomes) | > 60 min | Suggests good metabolic stability. |
| Half-life (Rat Liver Microsomes) | > 60 min | Suggests good metabolic stability. |
| Caco-2 Permeability (Papp A→B) | 1.8 x 10⁻⁶ cm/s | Moderate cell permeability. |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.9 | Low potential for being a P-gp substrate. |
Table 2: Template for Off-Target Kinase Screening Results (This table is a template for presenting data from a standard kinase panel screen. Data is hypothetical.)
| Kinase Target | % Inhibition @ 10 µM this compound | Interpretation |
| CDK2/cyclin A | < 10% | No significant off-target activity. |
| GSK3β | 8% | No significant off-target activity. |
| MAPK1 (ERK2) | 12% | No significant off-target activity. |
| ROCK1 | 55% | Potential off-target hit. Requires follow-up with IC50 determination. |
| SRC | < 10% | No significant off-target activity. |
Key Experimental Protocols
Protocol 1: Assessing Neuronal Viability using an LDH Release Assay
This protocol measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Plating: Plate primary neurons or neuronal cell lines in a 96-well plate at a density optimized for your cell type. Allow cells to adhere and differentiate for the desired time.
-
Compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated control" (vehicle only), "maximum LDH release" (add lysis buffer 1 hour before the assay endpoint), and "medium background" (medium only, no cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Analysis:
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value.
-
Subtract the medium background control from all other values.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = (Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity) * 100
-
Visual Guides: Pathways and Workflows
The following diagrams illustrate key concepts and workflows for investigating this compound.
Caption: On-target vs. a hypothetical off-target pathway for this compound.
Caption: Experimental workflow for investigating a suspected off-target effect.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Troubleshooting ZCAN262 administration and dosing variability
This guide provides troubleshooting for common issues related to the administration and dosing of the novel research compound, ZCAN262. Due to the limited publicly available information on this compound, this document offers general guidance and best practices applicable to many small molecule compounds in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in-vivo efficacy studies with this compound. What are the potential causes?
High variability in in-vivo studies can stem from several factors, including issues with the compound itself, the formulation, the administration procedure, or biological differences in the animal models. Key areas to investigate include compound solubility and stability in the chosen vehicle, accuracy of dosing, and the health and uniformity of the test animals.
Q2: How do I select the optimal vehicle for this compound administration?
The ideal vehicle should solubilize this compound at the desired concentration, be non-toxic to the animals at the administered volume, and be appropriate for the intended route of administration. A screening process that tests the solubility and stability of this compound in a panel of common, well-tolerated vehicles is recommended.
Q3: What are the critical parameters to consider for ensuring consistent dosing?
Key parameters include the accuracy and calibration of pipettes and syringes, the homogeneity of the dosing solution (especially if it's a suspension), and the precision of the administration technique (e.g., consistent injection speed and location for parenteral routes).
Troubleshooting Guides
Issue 1: Inconsistent Efficacy Results Between Experiments
Question: We performed a repeat in-vivo efficacy study and observed a significantly different outcome compared to our initial experiment, despite using the same protocol. What could be the cause?
Answer: This issue often points to problems with the formulation or experimental execution. Here’s a systematic approach to troubleshoot:
Experimental Protocol: this compound Formulation and Dosing Verification
-
Formulation Preparation:
-
Accurately weigh this compound using a calibrated analytical balance.
-
Prepare the vehicle according to standard procedures.
-
Add the vehicle to the this compound powder in small increments, vortexing or sonicating between additions until the compound is fully dissolved or a uniform suspension is achieved.
-
Visually inspect the final formulation for any precipitate or non-uniformity.
-
-
Concentration Verification (Pre-dosing):
-
Take an aliquot of the final formulation.
-
Use a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Compare the measured concentration to the target concentration. A deviation of >5% may indicate weighing errors, solubility issues, or degradation.
-
-
Post-dosing Stability:
-
Store an aliquot of the formulation under the same conditions and for the same duration as the dosing experiment.
-
After the experimental period, re-analyze the concentration to check for degradation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in-vivo results.
Issue 2: Solubility and Precipitation Problems
Question: this compound appears to be precipitating out of our dosing solution. How can we improve its solubility?
Answer: Improving solubility requires a systematic evaluation of different vehicles and formulation strategies.
Data Presentation: this compound Solubility Screen
| Vehicle Composition | Solubility (mg/mL) | Observations |
| Saline (0.9% NaCl) | < 0.1 | Insoluble |
| 5% DMSO in Saline | 1.5 | Clear solution |
| 10% Solutol HS 15 in Water | 5.2 | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 8.0 | Clear solution |
| 0.5% Carboxymethylcellulose (CMC) in Water | > 10 (suspension) | Uniform suspension |
Experimental Protocol: Solubility Assessment
-
Prepare Supersaturated Solutions: Add an excess amount of this compound to a small volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Equilibrate: Rotate or shake the vials at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Liquid: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC-UV.
Issue 3: Unexpected Adverse Effects in Animals
Question: We are observing unexpected adverse effects (e.g., lethargy, injection site reactions) in our animal studies. Could the vehicle be the cause?
Answer: Yes, the vehicle itself can cause adverse effects, especially at high concentrations or with certain routes of administration. It is crucial to run a vehicle-only control group to differentiate between vehicle-induced and compound-induced toxicity.
Logical Relationship: Investigating Adverse Events
Caption: Decision tree for investigating the source of adverse events.
ZCAN262 Treatment Optimization: A Technical Support Guide for Chronic and Acute MS Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of ZCAN262 treatment for both chronic and acute experimental models of Multiple Sclerosis (MS). The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally available small molecule that acts as a neuroprotective agent.[1] Its primary mechanism of action is the prevention of glutamate-mediated excitotoxicity by targeting an allosteric binding site on the GluA2 subunit of the AMPA receptor.[2] Unlike traditional glutamate receptor antagonists, this compound modulates AMPA receptor activity to reduce excitotoxicity without interfering with normal basal neurotransmission, learning, or memory.[1][3] This targeted approach offers a therapeutic strategy for MS that is distinct from current immunomodulatory treatments.[2]
Q2: In which preclinical models of MS has this compound shown efficacy?
A2: this compound has demonstrated significant therapeutic effects in two key mouse models of MS:
-
Experimental Autoimmune Encephalomyelitis (EAE): This model mimics the autoimmune and inflammatory aspects of MS. In EAE mice, this compound treatment has been shown to reduce clinical scores, indicating a lessening of disease severity.[1]
-
Cuprizone Model: This model recapitulates the neurodegenerative aspects of MS by inducing demyelination. In cuprizone-treated mice, this compound promoted the restoration of myelin and improved neurological and motor function.[1]
Q3: What is the recommended starting dose and route of administration for this compound in EAE models?
A3: Published studies have shown that this compound is effective in EAE models at doses between 1 and 10 mg/kg, administered daily.[3] It can be administered via intraperitoneal (i.p.) injection or orally.[3] The oral bioavailability of this compound makes it a promising candidate for clinical development.
Q4: When should this compound treatment be initiated in an EAE model?
A4: For a therapeutic effect, this compound treatment in the MOG35-55-induced EAE model in C57BL/6 mice should be initiated after the onset of clinical symptoms.[3] A common starting point is day 11 post-immunization, when initial signs of disease typically appear.[3] Prophylactic treatment, starting from the day of immunization, can also be investigated to assess the potential of this compound to prevent or delay disease onset.
Troubleshooting Guides
EAE Models: Chronic vs. Acute
The most common EAE model in C57BL/6 mice induced by MOG35-55 peptide results in a chronic disease course.[4][5] While specific protocols for this compound in a relapsing-remitting EAE model are not yet published, the principles of treatment optimization can be extrapolated.
Issue 1: Suboptimal efficacy of this compound in a chronic progressive EAE model.
-
Possible Cause 1: Treatment initiation is too late.
-
Troubleshooting: In chronic models, neurodegeneration can become extensive. The neuroprotective effects of this compound may be more pronounced when administered earlier in the disease course. Consider initiating treatment at the first signs of clinical symptoms or at peak of disease to target the inflammatory and excitotoxic cascade more effectively.
-
-
Possible Cause 2: Insufficient drug exposure in the central nervous system (CNS).
-
Troubleshooting: While this compound is orally bioavailable, ensure proper administration and absorption. For initial studies, consider using intraperitoneal administration to bypass potential gastrointestinal absorption issues. If using oral gavage, ensure the formulation is stable and properly administered. Dose-response studies (e.g., 1, 5, and 10 mg/kg) are recommended to determine the optimal dose for your specific chronic model.
-
-
Possible Cause 3: Disease model severity.
-
Troubleshooting: The severity of EAE can be influenced by factors such as the dose of pertussis toxin (PTx).[4] If the disease is too aggressive, the therapeutic window for a neuroprotective agent like this compound may be narrowed. Consider optimizing the EAE induction protocol to produce a less severe, more protracted chronic disease course, which may be more responsive to therapeutic intervention.
-
Issue 2: High variability in clinical scores within the this compound-treated group.
-
Possible Cause 1: Inconsistent EAE induction.
-
Troubleshooting: Ensure a standardized and consistent EAE induction protocol. The potency of reagents like MOG35-55 and PTx can vary between batches.[4] Standardize the preparation of the MOG/CFA emulsion and the administration of PTx. House mice under specific pathogen-free conditions and minimize stress, as these factors can influence EAE development.
-
-
Possible Cause 2: Subjective clinical scoring.
-
Troubleshooting: Clinical scoring of EAE should be performed by a blinded observer to minimize bias. Use a well-defined scoring system and ensure consistency in scoring across all animals and time points.
-
Cuprizone Model
Issue 3: Incomplete remyelination with this compound treatment in the cuprizone model.
-
Possible Cause 1: Duration of cuprizone exposure.
-
Troubleshooting: The cuprizone model can be adapted to induce acute or chronic demyelination. Shorter exposure (e.g., 5-6 weeks) leads to acute demyelination followed by spontaneous remyelination upon cuprizone withdrawal. Longer exposure can lead to a more chronic state with impaired remyelination capacity. This compound's pro-myelinating effects may be more evident in a model of acute demyelination where oligodendrocyte precursor cells are more readily available for differentiation.
-
-
Possible Cause 2: Timing of this compound administration.
-
Troubleshooting: Initiate this compound treatment during the demyelination phase (while mice are on the cuprizone diet) to assess its protective effects on oligodendrocytes and myelin. Alternatively, to evaluate its regenerative capacity, start treatment after cuprizone withdrawal and monitor the extent and rate of remyelination compared to the vehicle-treated group.
-
Data Presentation
Table 1: Summary of this compound Efficacy Data in Preclinical MS Models
| Model | Key Outcomes | This compound Effect | Citation |
| EAE (Chronic) | Clinical Score | Significantly reduced disease severity | [1] |
| Motor Function | Improved motor function | [6] | |
| Cuprizone (Neurodegeneration) | Myelination | Almost complete rescue of myelin | [3] |
| Neurological & Motor Function | Improved to levels of healthy controls | [1] | |
| Oligodendrocyte Count | Increased number of oligodendrocytes | [1] |
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice and Therapeutic this compound Treatment
This protocol is adapted from standard, published methods for inducing a chronic EAE model.[4][7][8]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize mice and inject 100-200 µg of MOG35-55 subcutaneously at two sites on the flank.
-
Administer 100-200 ng of Pertussis Toxin (PTx) intraperitoneally.
-
-
PTx Boost (Day 2):
-
Administer a second dose of 100-200 ng of PTx intraperitoneally.
-
-
Clinical Scoring (Daily from Day 7):
-
Score mice daily using a standardized 0-5 scale (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
This compound Treatment (Therapeutic):
-
Initiate treatment on day 11 post-immunization, or upon the first appearance of clinical signs.
-
Administer this compound daily at the desired dose (e.g., 1, 5, or 10 mg/kg) via oral gavage or i.p. injection.
-
A vehicle control group should be run in parallel.
-
-
Monitoring:
-
Continue daily clinical scoring and body weight measurement for the duration of the experiment (typically 28-35 days).
-
Protocol 2: Cuprizone-Induced Demyelination and this compound Treatment
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce acute demyelination.
-
-
This compound Treatment:
-
Administer this compound daily via oral gavage at the desired dose throughout the cuprizone feeding period.
-
Include a control group receiving the cuprizone diet and a vehicle, and a healthy control group on a normal diet.
-
-
Assessment:
-
At the end of the treatment period, assess motor function using tests like the rotarod and open field.
-
Perfuse the animals and collect brain tissue for histological analysis of myelination (e.g., Luxol Fast Blue or FluoroMyelin staining) and oligodendrocyte numbers (e.g., Olig2 immunohistochemistry).
-
Mandatory Visualizations
Caption: this compound's mechanism of action in preventing glutamate-induced excitotoxicity.
Caption: Experimental workflows for testing this compound in chronic and acute MS models.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. researchgate.net [researchgate.net]
Addressing poor solubility of ZCAN262 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ZCAN262. The following information addresses common challenges related to the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a novel, orally bioavailable small molecule modulator of the AMPA receptor, investigated for its neuroprotective effects in conditions like multiple sclerosis.[1][2][3] Like many small molecules developed for oral administration, this compound is hydrophobic, leading to poor solubility in aqueous solutions.[4][5] This can pose challenges for in vitro assays, formulation development, and achieving desired therapeutic concentrations.[6][7]
Q2: What is the mechanism of action for this compound?
A2: this compound targets an allosteric binding site on the GluA2 subunit of the AMPA receptor.[1][8] This modulation prevents AMPA-mediated excitotoxicity, a process implicated in neuronal damage in neurological diseases.[3][9] Importantly, this compound does not appear to affect normal glutamate-mediated neurotransmission, learning, or memory.[2][8][9]
Q3: Are there any known successful formulation strategies for this compound?
A3: Yes, a formulation vehicle used in preclinical studies consisted of 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol HS-5, and 90% v/v normal saline.[9] Other successful solubilization protocols involve the use of co-solvents and surfactants, such as a mixture of DMSO, PEG300, Tween-80, and saline.[10]
Q4: Can this compound be dissolved directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its hydrophobic nature. It will likely result in poor solubility and precipitation. A stock solution in an organic solvent like DMSO is the recommended starting point.
Troubleshooting Guide
Issue: Precipitation or phase separation is observed when preparing a this compound solution.
-
Possible Cause: The aqueous concentration of the organic co-solvent (e.g., DMSO) is too low to maintain this compound in solution.
-
Solution:
-
Ensure that the final concentration of the organic co-solvent is sufficient. For in vitro experiments, it is common to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
When diluting the stock solution into your aqueous experimental medium, do so gradually while vortexing or stirring to facilitate mixing.
-
For animal studies, consider using a formulation with co-solvents and surfactants. A published formulation for oral administration of this compound is a solution of 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol HS-5, and 90% v/v normal saline.[9]
-
Gentle heating and/or sonication can aid in dissolution.[10]
-
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility or precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in sterile, cell-culture grade DMSO.[10]
-
When preparing the final working concentration in your cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.
-
Visually inspect the medium for any signs of precipitation after adding the this compound stock solution. If precipitation is observed, you may need to lower the final this compound concentration or explore the use of solubilizing excipients that are compatible with your cell line.
-
Quantitative Data on this compound Solubilization
| Solvent System | Achieved Concentration | Notes |
| DMSO | 100 mg/mL (260.16 mM) | Requires sonication and warming; hygroscopic nature of DMSO can impact solubility, so use of newly opened DMSO is recommended.[10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.50 mM) | Requires sonication to achieve a clear solution.[10] This protocol should be used with caution for continuous dosing periods exceeding half a month.[10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.50 mM) | Requires sonication to achieve a clear solution.[10] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (6.50 mM) | Requires sonication to achieve a clear solution.[10] |
| 5% NMP, 5% Solutol HS-5, 90% Normal Saline | 5 mg/kg dose | This vehicle was used for oral administration in rats.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[10]
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming (e.g., to 80°C) can also be applied.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[10]
-
Protocol 2: Preparation of this compound Formulation for In Vivo (Oral) Administration
This protocol is based on a published study and yields a 2.5 mg/mL solution.[10]
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure (for 1 mL of formulation):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution and sonicate until it becomes clear.
-
Visualizations
References
- 1. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pharmamanufacturing.com [pharmamanufacturing.com]
- 6. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. ijpbr.in [ijpbr.in]
- 8. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 9. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of ZCAN262 in EAE: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for interpreting unexpected results in Experimental Autoimmune Encephalomyelitis (EAE) experiments involving ZCAN262. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes that may arise during your this compound EAE experiments.
| Question | Answer/Troubleshooting Steps |
| 1. Why am I not observing a therapeutic effect of this compound on EAE clinical scores? | A lack of therapeutic effect can stem from several factors: • Suboptimal Dose: The reported effective doses in C57BL/6 mice are in the range of 2.5-5 mg/kg.[1] Ensure your dose is within this range and consider performing a dose-response study.• Inconsistent EAE Induction: High variability in EAE induction can mask the therapeutic effect of this compound. Refer to the detailed EAE induction protocol below and ensure consistency in your procedure. Pay close attention to the quality of the MOG peptide and CFA emulsion, as well as the potency of the pertussis toxin batch.[2]• Timing of Administration: this compound has been shown to be effective when administered therapeutically, starting after the onset of clinical symptoms (e.g., day 11 post-immunization).[1] The therapeutic window is a critical factor. If you are administering the compound prophylactically, the required dose and timing may differ.• Pharmacokinetics: Ensure proper formulation and administration of this compound for optimal bioavailability. While it is orally available, ensure consistent administration technique.[3] |
| 2. The EAE disease course in my control group is highly variable or less severe than expected. How can I address this? | Consistency in EAE induction is crucial for reliable results: • Animal Strain and Age: Use female C57BL/6 mice between 9-12 weeks of age for the chronic MOG-induced EAE model.[4]• Reagent Quality: Use high-quality MOG peptide and ensure the Complete Freund's Adjuvant (CFA) contains heat-killed Mycobacterium tuberculosis at the correct concentration. The potency of pertussis toxin can vary between lots and should be tested.[2]• Emulsion Preparation: The MOG/CFA emulsion must be stable. Test the emulsion by dropping a small amount into water; it should not disperse.• Injection Technique: Subcutaneous injections should be performed consistently at the recommended sites (e.g., flanks).• Animal Husbandry: Stress can impact EAE development. Ensure consistent and low-stress animal handling and housing conditions. |
| 3. I am observing unexpected behavioral changes in this compound-treated mice that are not typical of EAE. | This compound is reported to have a good safety profile with no significant impact on basal neurotransmission, recognition memory, or spatial learning. [1][3][5][6] However, if you observe unexpected behaviors:• Dose Confirmation: Double-check your calculations and the concentration of your this compound solution to rule out an overdose.• Off-Target Effects: While none are prominently reported, all small molecules have the potential for off-target effects at high concentrations. Consider reducing the dose.• Vehicle Control: Ensure the vehicle used to dissolve this compound is not causing the observed effects by treating a cohort of EAE mice with the vehicle alone.• Detailed Behavioral Analysis: If the effects persist, consider conducting a more detailed behavioral analysis (e.g., open field test, rotarod) to characterize the phenotype. The primary study on this compound did not find any negative impact on these measures.[1] |
| 4. Histological analysis of the CNS does not show a significant reduction in immune cell infiltration despite an improvement in clinical scores with this compound treatment. What could be the reason? | This could indicate that the primary mechanism of this compound is neuroprotection rather than potent immunosuppression: • Mechanism of Action: this compound targets AMPA receptor-mediated excitotoxicity, which is a downstream consequence of inflammation that directly damages neurons and oligodendrocytes.[3][5][7] Therefore, it may protect the CNS from damage even in the presence of some inflammatory infiltrate.• Timing of Histology: The kinetics of immune cell infiltration and clearance may not perfectly align with clinical score improvement. Consider performing histological analysis at multiple time points.• Quantitative Analysis: Ensure you are using a robust and unbiased quantitative method for scoring inflammation. Refer to the "Experimental Protocols" section for a recommended method.• Cytokine Profile: Analyze the cytokine profile in the CNS. This compound may be shifting the balance from pro-inflammatory (e.g., IL-17, IFN-γ) to anti-inflammatory (e.g., IL-10) cytokines without drastically reducing the total number of infiltrating cells. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative results in this compound EAE experiments based on published literature.
Table 1: Effect of this compound on EAE Clinical Scores
| Treatment Group | Onset of Disease (days post-immunization) | Peak Clinical Score (mean ± SEM) |
| Vehicle Control | 11 - 14 | 3.0 - 4.0 |
| This compound (2.5 mg/kg) | No significant change in onset | 1.5 - 2.5[1] |
| This compound (5 mg/kg) | No significant change in onset | 1.0 - 2.0[1] |
Table 2: Expected Changes in CNS Immune Cell Infiltration and Myelination with this compound Treatment
| Parameter | Vehicle Control (EAE) | This compound-Treated (EAE) |
| CD4+ T Cell Infiltration | High | Reduced |
| Macrophage/Microglia Activation (Iba1+) | High | Significantly Reduced[1] |
| Demyelination (% area) | Significant demyelination | Restoration of myelination[1][5] |
| Oligodendrocyte Count (Olig2+) | Reduced | Increased numbers[5] |
| Axonal Damage | Present | Reduced[5] |
Table 3: Anticipated Cytokine Profile Changes in the CNS with this compound Treatment
| Cytokine | Vehicle Control (EAE) | This compound-Treated (EAE) |
| Pro-inflammatory | ||
| IL-17 | High | Likely Reduced |
| IFN-γ | High | Likely Reduced |
| TNF-α | High | Likely Reduced |
| Anti-inflammatory | ||
| IL-10 | Low | Likely Increased |
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 9-12 weeks old
-
MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Create an emulsion by mixing the MOG35-55 solution 1:1 with CFA.
-
Emulsify by drawing the mixture into and out of a glass syringe or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flanks of each mouse (total volume of 200 µL).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use the following standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state or death
-
-
Quantitative Histological Analysis of CNS Inflammation
Procedure:
-
Tissue Collection and Preparation:
-
At the desired time point, perfuse the mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues in 30% sucrose.
-
Embed the tissues in OCT compound and freeze.
-
Cut 20 µm cryosections.
-
-
Immunohistochemistry:
-
Stain sections with antibodies against immune cell markers (e.g., CD4 for T helper cells, Iba1 for microglia/macrophages).
-
Use appropriate fluorescently labeled secondary antibodies.
-
-
Image Acquisition and Analysis:
-
Capture images of the white matter regions of the spinal cord using a fluorescence microscope.
-
Quantify the area of positive staining for each marker using image analysis software (e.g., ImageJ).
-
Express the data as the percentage of the total white matter area that is immunopositive.
-
Visualizations
Caption: this compound's mechanism in EAE.
Caption: Troubleshooting unexpected this compound EAE results.
Caption: AMPA receptor signaling in excitotoxicity.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 7. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
ZCAN262 Technical Support Center for Animal Model Research
Introduction
This compound is a novel small molecule that acts as an allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting the GluA2 subunit.[1] It has demonstrated significant therapeutic potential in mouse models of multiple sclerosis (MS) by preventing AMPA-mediated excitotoxicity.[2][3][4] Preclinical studies in both experimental autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination models have shown that this compound can restore neurological function and promote myelination.[2][3][4] A key feature of this compound is its favorable safety profile in these models; it does not appear to significantly affect basal neurotransmission, learning, or memory, which is a common drawback of other glutamate receptor antagonists.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals using this compound in animal models. It provides troubleshooting advice and answers to frequently asked questions regarding its use, focusing on proactive monitoring and addressing unexpected experimental outcomes that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric modulator that binds to a site on the GluA2 subunit of the AMPA receptor.[1] This modulation prevents the excessive calcium influx that leads to excitotoxicity, a process implicated in neuronal damage in diseases like MS.[5][6][7] Importantly, it achieves this neuroprotective effect without blocking the normal, physiological function of AMPA receptors in synaptic transmission, learning, and memory.[2][3]
Q2: Are there any known side effects of this compound in animal models?
A2: Based on published preclinical studies, this compound is well-tolerated in mouse models of MS.[1] At therapeutic doses (1-10 mg/kg), studies reported no significant effects on basal neurotransmission, recognition memory, or spatial learning.[2][3] However, as with any investigational compound, researchers should remain vigilant for any unexpected behavioral or physiological changes.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: While the specific vehicle used in the seminal studies is not detailed in the provided abstracts, a common approach for small molecules with good oral bioavailability (this compound is reported to have 90% oral bioavailability) is formulation in a vehicle such as 0.5% methylcellulose or a solution containing DMSO and PEG. It is critical to perform a vehicle-only control to rule out any effects from the administration vehicle itself.
Q4: How should I store and handle the this compound compound?
A4: As a small molecule compound, this compound should be stored in a cool, dry, and dark place to prevent degradation. For solution preparations, it is advisable to follow the manufacturer's recommendations or, in their absence, prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that researchers might encounter during their experiments with this compound.
Guide 1: Unexpected Animal Behavior or Adverse Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lethargy, sedation, or hypoactivity after administration. | 1. High Dose: The dose may be too high, leading to off-target CNS depressant effects. 2. Vehicle Toxicity: The vehicle (e.g., DMSO concentration) may be causing adverse effects. 3. Administration Stress: The handling and injection procedure may be causing stress-induced hypoactivity. | 1. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). 2. Vehicle Control: Ensure a robust vehicle-only control group is included. If vehicle effects are suspected, try alternative formulations. 3. Acclimatization: Ensure animals are properly acclimatized to handling and injection procedures before the study begins. |
| Seizures or hyperactivity. | 1. Paradoxical Reaction: Although an AMPA modulator, unexpected network effects at high concentrations could theoretically lead to hyperexcitability. 2. Formulation Issue: Precipitation of the compound leading to embolism (especially with IV injection). | 1. Dose Reduction: Immediately lower the dose or cease administration. 2. Formulation Check: Visually inspect the formulation for any precipitation before each administration. Ensure proper solubilization. |
| Sudden death of an animal post-dosing. | 1. Administration Error: Inaccurate injection (e.g., intraperitoneal injection into an organ). 2. Acute Toxicity: The dose may be acutely toxic or lethal. 3. Vehicle Effect: The vehicle may have caused a lethal reaction (e.g., hemolysis with an improper IV formulation). | 1. Refine Technique: Ensure all personnel are properly trained in the administration technique. 2. Necropsy: Perform a gross necropsy to look for signs of administration error or organ toxicity. 3. Dose-Ranging Study: Conduct a preliminary dose-ranging study to establish safety before proceeding with efficacy studies. |
Guide 2: Inconsistent or Lack of Efficacy
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No improvement in clinical scores or functional outcomes. | 1. Insufficient Dose: The dose may be too low to achieve a therapeutic concentration in the CNS. 2. Formulation/Bioavailability Issue: The compound may not be properly dissolved or absorbed. 3. Model Severity: The disease model may be too severe for the therapeutic effect to be observed at the tested dose. 4. Timing of Treatment: Treatment may have been initiated too late in the disease course. | 1. Increase Dose: Test a higher dose based on safety data. 2. Check Formulation: Confirm the solubility and stability of this compound in your vehicle. Consider pharmacokinetic analysis to measure plasma and brain concentrations. 3. Model Titration: Ensure your disease model induction is consistent and produces the expected level of pathology. 4. Adjust Treatment Window: Initiate treatment at an earlier stage of the disease. |
| High variability in results between animals. | 1. Inconsistent Dosing: Inaccurate preparation of the dosing solution or administration volume. 2. Biological Variability: Differences in animal age, weight, or disease induction. 3. Formulation Instability: The compound is precipitating out of solution over time. | 1. Standardize Procedures: Ensure meticulous preparation of dosing solutions and accurate administration. Vortex suspensions before each dose. 2. Standardize Animals: Use animals within a narrow age and weight range. Refine disease induction protocol to reduce variability. 3. Prepare Fresh Solutions: Prepare dosing solutions fresh daily if stability is a concern. |
Quantitative Data Summary
Table 1: Efficacy of this compound in MS Mouse Models
Data summarized from published literature.
| Model | Species | Dose Range | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (SJL/J) | 1 - 10 mg/kg | Significantly reduced clinical scores, indicating less disease severity. | [2][3] |
| Cuprizone-Induced Demyelination | Mouse | 1 - 10 mg/kg | - Restored open field locomotion and rotarod performance to control levels. - Restored myelination and number of myelinated axons. - Increased oligodendrocyte numbers. | [2][4] |
Table 2: Hypothetical Dose-Range Finding Study for Safety Assessment
This table presents example data to illustrate a dose-ranging study design.
| Group | Dose (mg/kg, p.o.) | Number of Animals | Observed Adverse Effects | Conclusion |
| 1 | Vehicle | 5 | None | Vehicle is well-tolerated. |
| 2 | 10 | 5 | None | No observed adverse effects. |
| 3 | 30 | 5 | None | No observed adverse effects. |
| 4 | 100 | 5 | Mild, transient hypoactivity in 2/5 animals within 1 hour of dosing. | Mild, non-adverse effects observed. |
| 5 | 300 | 5 | Significant lethargy in 5/5 animals; 1 animal exhibited piloerection. | Clear adverse effects observed. |
| Result | No Observed Adverse Effect Level (NOAEL): 30 mg/kg Maximum Tolerated Dose (MTD): Estimated to be around 100 mg/kg. |
Experimental Protocols
Protocol 1: Cuprizone-Induced Demyelination Model
This protocol describes a common method for inducing demyelination to test the therapeutic efficacy of compounds like this compound.[8][9][10]
-
Animals: Use 8-week-old male C57BL/6 mice.
-
Housing: House animals individually or in small groups to monitor food intake accurately.
-
Diet Preparation: Mix 0.2% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) into standard ground rodent chow. Ensure the mixture is homogenous.
-
Induction: Provide the cuprizone-containing chow ad libitum to the mice for 5-6 weeks to induce acute demyelination. A control group should receive the same ground chow without cuprizone.
-
Treatment:
-
Begin daily administration of this compound (e.g., 10 mg/kg, p.o.) or vehicle at the start of the cuprizone diet (for protection studies) or after the 5-week induction period (for remyelination studies).
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
Perform behavioral testing (e.g., rotarod, open field) weekly to assess motor coordination and activity.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 6 weeks), perfuse the animals and collect brain tissue.
-
Process the tissue for histological analysis (e.g., Luxol Fast Blue staining for myelin) and immunohistochemistry (e.g., for oligodendrocytes and microglia).
-
Protocol 2: Rotarod Test for Motor Coordination
This protocol is used to assess motor coordination and balance, which are often impaired in MS models.[11][12][13][14][15]
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimatization:
-
Handle the mice for several days before the test.
-
On the day of the test, allow mice to acclimate to the testing room for at least 30 minutes.
-
-
Testing Procedure:
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 rpm).
-
Once the mouse is balanced and facing forward, begin the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds).
-
Record the latency to fall (the time the mouse remains on the rod) and the rotational speed at the time of the fall. The trial ends if the mouse falls or grips the rod and completes a full passive rotation.
-
Conduct 3-5 trials per mouse with a 15-30 minute inter-trial interval.
-
-
Data Analysis:
-
Average the latency to fall and the final speed for each animal across the trials.
-
Compare the performance between treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Signaling Pathway
Caption: AMPA receptor-mediated excitotoxicity pathway and the inhibitory point of action for this compound.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in the cuprizone mouse model of demyelination.
Troubleshooting Logic
Caption: Troubleshooting decision tree for investigating unexpected animal deaths during a study.
References
- 1. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 2. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. MPD: JaxCC1: project protocol [phenome.jax.org]
- 14. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Navigating the Nuances of Neuroprotection: A Technical Guide to ZCAN262 Reproducibility in the Cuprizone Model
For Immediate Release: A comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with the novel neuroprotective compound ZCAN262 in the cuprizone-induced demyelination model. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the reproducibility of experimental outcomes.
This compound, a small-molecule modulator of AMPA receptors, has demonstrated significant promise in preclinical studies by promoting remyelination and restoring motor function in mouse models of multiple sclerosis (MS).[1] This guide is designed to address the common challenges and variables inherent in the cuprizone model, facilitating robust and reliable data generation for the evaluation of this compound and other potential remyelinating therapies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the implementation of the cuprizone model and the assessment of this compound's effects.
Question: We are observing high variability in the extent of demyelination between animals in the same experimental group. What are the potential causes and solutions?
Answer: Variability in cuprizone-induced demyelination is a common challenge. Several factors can contribute to this issue:
-
Animal-Related Factors:
-
Age: Younger mice (typically 8-10 weeks old) are more susceptible to cuprizone-induced demyelination. Ensure age consistency across all experimental groups.
-
Strain: C57BL/6 mice are the most commonly used and well-characterized strain for this model. Other strains may exhibit different sensitivities.
-
Sex: While some studies report no significant sex differences in C57BL/6 mice, others have noted female resistance to demyelination. Using only male mice is a common strategy to reduce variability.
-
Weight: Animal weight can influence chow consumption and, consequently, the dosage of cuprizone received. Monitor and record animal weights regularly.
-
-
Cuprizone Formulation and Administration:
-
Purity and Source: The purity and manufacturer of cuprizone can significantly impact its efficacy.[2] It is crucial to use a consistent source and batch of cuprizone throughout a study.
-
Chow Preparation: Ensure thorough and consistent mixing of cuprizone into the powdered chow. Uneven distribution will lead to variable dosing. Daily preparation of fresh cuprizone-containing chow is recommended.
-
Concentration: A standard concentration of 0.2% (w/w) cuprizone in powdered chow is widely used. Higher concentrations can lead to increased toxicity and animal morbidity.
-
Solution: To minimize variability, strictly standardize all animal-related parameters and cuprizone administration protocols. A pilot study to establish a consistent demyelination protocol in your specific laboratory environment is highly recommended.
Question: Our this compound-treated group is not showing the expected improvement in motor function. What could be the issue?
Answer: Several factors could contribute to a lack of observed efficacy:
-
Timing and Route of Administration: this compound treatment in the original studies was initiated after two weeks of the cuprizone diet. The timing of therapeutic intervention is critical. Ensure the administration schedule aligns with established protocols. The oral route of administration for this compound has been shown to be effective.[1]
-
Incomplete Demyelination: If the initial cuprizone-induced demyelination is not robust, the potential for observing a therapeutic effect on remyelination will be diminished. Confirm the extent of demyelination in a subset of vehicle-treated animals before assessing the efficacy of this compound.
-
Behavioral Testing Paradigm: The choice and execution of behavioral tests are crucial. The rotarod test is commonly used to assess motor coordination and balance.[3][4] Ensure that animals are properly trained and that the testing parameters (e.g., rotation speed) are consistent across all groups.
Question: We are having difficulty quantifying remyelination accurately. What are the recommended methods?
Answer: Quantifying remyelination requires meticulous histological and imaging techniques.
-
Myelin Staining: Luxol Fast Blue (LFB) staining is a classic method for visualizing myelin. Immunohistochemistry for myelin-specific proteins such as Myelin Basic Protein (MBP) or Proteolipid Protein (PLP) provides more specific quantification.
-
Electron Microscopy: Transmission Electron Microscopy (TEM) is the gold standard for assessing myelin thickness and calculating the g-ratio (the ratio of the axon diameter to the total fiber diameter). An increased g-ratio is indicative of thinner, remyelinated sheaths.[5][6][7]
-
Oligodendrocyte Counts: Immunohistochemical staining for oligodendrocyte markers is essential.
-
Olig2: Stains the entire oligodendrocyte lineage.
-
APC/CC1: A marker for mature oligodendrocytes.
-
NG2: A marker for oligodendrocyte progenitor cells (OPCs).
-
Solution: Employ a combination of these techniques for a comprehensive assessment of remyelination. Consistency in tissue processing, sectioning, and imaging is paramount for obtaining reproducible quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the cuprizone model. These data can serve as a benchmark for researchers to compare their own experimental results.
Table 1: Effects of this compound on Myelination and Glial Cells in the Corpus Callosum
| Parameter | Control | Cuprizone + Vehicle | Cuprizone + this compound |
| Myelinated Axon Density (axons/µm²) | High | Significantly Reduced | Restored to Control Levels |
| Myelin Thickness (µm) | Normal | Significantly Reduced | Restored to Control Levels |
| g-ratio | Normal | Significantly Increased | Restored to Control Levels |
| Olig2+ Cell Count (cells/mm²) | Baseline | Significantly Reduced | Significantly Increased vs. Vehicle (not fully to control) |
| Iba1+ Microglia Count (cells/mm²) | Low | Significantly Increased | Significantly Reduced vs. Vehicle (not fully to control) |
Data compiled from the study "Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis."[8]
Table 2: Effects of this compound on Motor Function
| Behavioral Test | Control | Cuprizone + Vehicle | Cuprizone + this compound |
| Rotarod Latency to Fall (s) | High | Significantly Reduced | Restored to Control Levels |
| Open Field Distance Traveled (cm) | Normal | Significantly Reduced | Restored to Control Levels |
| Open Field Mean Velocity (cm/s) | Normal | Significantly Reduced | Restored to Control Levels |
Data compiled from the study "Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis."[8]
Experimental Protocols
A detailed, step-by-step protocol for the cuprizone-induced demyelination model is provided below.
Cuprizone-Induced Demyelination Protocol (5-week acute model)
-
Animal Selection: Use 8-week-old male C57BL/6 mice. House animals individually to monitor food intake accurately.
-
Diet Preparation: Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with powdered rodent chow. Prepare fresh chow daily.
-
Cuprizone Administration: Provide mice with the cuprizone-containing chow ad libitum for 5 weeks. A control group should receive normal powdered chow.
-
This compound Administration: For therapeutic studies, begin daily administration of this compound (or vehicle) via oral gavage at the start of week 3 of the cuprizone diet and continue until the end of the experiment.
-
Behavioral Testing: Perform motor function tests (e.g., rotarod) at baseline (before cuprizone) and at the end of the 5-week period.
-
Tissue Collection: At the end of the 5-week period, perfuse the mice with 4% paraformaldehyde (PFA) and collect the brains for histological analysis.
-
Histological Analysis: Process the brains for cryosectioning or paraffin embedding. Perform staining for myelin (LFB, anti-MBP), oligodendrocytes (anti-Olig2, anti-APC), and microglia (anti-Iba1). For ultrastructural analysis, process tissue for TEM to assess g-ratio.
Mandatory Visualizations
This compound Mechanism of Action and Downstream Signaling
This compound acts as a negative allosteric modulator of the GluA2 subunit of AMPA receptors on oligodendrocytes. This modulation prevents excessive calcium (Ca2+) influx, a key trigger of excitotoxicity. By mitigating excitotoxicity, this compound promotes the survival of mature oligodendrocytes and supports the differentiation of oligodendrocyte progenitor cells (OPCs), ultimately leading to remyelination.
Caption: this compound signaling pathway in oligodendrocytes.
Experimental Workflow for Evaluating this compound in the Cuprizone Model
This workflow outlines the key stages of an experiment designed to assess the efficacy of this compound in the cuprizone model, from animal selection to data analysis.
Caption: Experimental workflow for this compound evaluation.
By providing this centralized resource, we aim to enhance the consistency and reproducibility of research into this compound and other promising neuroprotective compounds, ultimately accelerating the development of new therapies for demyelinating diseases.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. The Cuprizone Mouse Model: A Comparative Study of Cuprizone Formulations from Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of commissural de- and remyelination on motor skill behaviour in the cuprizone mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZCAN262 Solutions for Injection
Disclaimer: ZCAN262 is a novel research compound. As of late 2025, comprehensive public data on its long-term stability in solution for injection is limited. This guide provides a framework based on established principles for small molecule stability studies and should be adapted and validated through rigorous, compound-specific experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a this compound stock solution for injection?
A1: Currently, there is no validated formulation for this compound solution for injection in the public domain. A previously reported formulation for oral administration in animal studies used a vehicle of 5% v/v N-Methyl-2-pyrrolidone (NMP), 5% v/v Solutol® HS 15, and 90% v/v normal saline.[1] For initial parenteral studies, researchers may consider exploring co-solvent systems (e.g., PEG 300/400, propylene glycol, ethanol) or solubilizing agents in an aqueous buffer (e.g., phosphate or citrate buffer). The final pH should be optimized for stability and physiological compatibility. It is critical to perform solubility and preliminary stability tests on any new formulation.
Q2: How should I store my this compound solution for injection, and for how long is it stable?
A2: Without specific stability data, it is recommended to prepare fresh solutions immediately before use. For short-term storage, solutions should be protected from light and stored at refrigerated temperatures (2-8°C). Long-term stability is unknown and must be determined experimentally. A comprehensive stability study evaluating the effects of temperature, light, and pH is required to establish a reliable shelf-life.
Q3: I see new peaks appearing in the chromatogram of my stored this compound solution. What could they be?
A3: The appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) analysis typically indicates the formation of degradation products. The chemical structure of this compound, which contains an oxazole ring, may be susceptible to hydrolysis (especially at pH extremes) or oxidation. To identify these degradants, forced degradation studies should be conducted, and the resulting products analyzed, often using mass spectrometry (MS) in conjunction with HPLC.[2][3]
Q4: My this compound solution has changed color/developed precipitates. Can I still use it?
A4: No. Any change in physical appearance, such as discoloration, haze, or precipitation, is a sign of potential chemical degradation or loss of solubility. The solution should be discarded, and the formulation and storage conditions should be re-evaluated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor this compound Solubility | Incorrect solvent/pH; compound has low aqueous solubility. | 1. Screen a panel of biocompatible co-solvents (e.g., PEG 400, propylene glycol). 2. Evaluate the effect of pH on solubility. 3. Consider using solubilizing excipients like cyclodextrins. |
| Rapid Loss of Potency | Chemical instability; degradation due to hydrolysis, oxidation, or photolysis. | 1. Perform a forced degradation study to identify stability liabilities. 2. Adjust solution pH to a more stable range. 3. Add antioxidants (e.g., ascorbic acid) if oxidative degradation is suspected. 4. Protect the solution from light at all times using amber vials or foil wrapping. |
| Inconsistent Results in Assays | Incomplete solubilization; adsorption to container surfaces; degradation. | 1. Ensure complete dissolution using sonication or gentle warming if thermally stable. 2. Investigate potential adsorption to different container materials (glass vs. polypropylene). 3. Prepare and use solutions fresh, or validate storage conditions thoroughly. |
| Unexpected Peaks in HPLC | Contamination; degradation products; excipient interference. | 1. Analyze a vehicle-only (blank) injection to rule out excipient or solvent peaks. 2. If new peaks are observed over time, they are likely degradants. Proceed with forced degradation studies for identification. 3. Ensure high-purity solvents and clean sample preparation techniques. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the intact drug from its potential degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Detection: Use a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λmax) for this compound.
-
Forced Degradation Sample Analysis: Prepare samples of this compound under stress conditions (acidic, basic, oxidative, thermal, photolytic) as described in Protocol 2.
-
Method Optimization: Inject the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the this compound peak and all degradation product peaks. The method is considered "stability-indicating" when all peaks are well-resolved.
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) helps identify potential degradation pathways and confirms the specificity of the analytical method.[3][4]
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions (run in parallel with a control sample stored at 2-8°C, protected from light):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours. Note: Oxazole rings can be sensitive to basic conditions.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 2-8 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24-48 hours.
-
Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze using the developed stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.
Data Presentation: Illustrative Stability Data
The following tables are examples of how to present stability data for a hypothetical this compound formulation. This is not actual data.
Table 1: Illustrative Long-Term Stability of this compound Solution (0.5 mg/mL) at 5°C
| Time Point | % Initial this compound Remaining | Total Degradation Products (%) | Appearance |
| 0 | 100.0 | 0.0 | Clear, colorless solution |
| 1 Month | 99.1 | 0.9 | Clear, colorless solution |
| 3 Months | 97.5 | 2.5 | Clear, colorless solution |
| 6 Months | 94.2 | 5.8 | Clear, colorless solution |
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | % this compound Degraded | Number of Degradation Peaks |
| 0.1 M HCl, 60°C | 6 hours | 12.5% | 2 |
| 0.1 M NaOH, RT | 2 hours | 18.2% | 3 |
| 3% H₂O₂, RT | 6 hours | 8.9% | 1 |
| 80°C Heat | 48 hours | 5.1% | 1 |
| Light (ICH Q1B) | 1.2 M lux-hr | 15.3% | 2 |
Visualizations
Hypothetical Degradation Pathway
This diagram illustrates a possible degradation pathway for a molecule with an oxazole core, which may be relevant for this compound.
Caption: Hypothetical degradation routes for this compound.
Experimental Workflow for Stability Study
This workflow outlines the key steps in performing a comprehensive stability analysis.
Caption: Workflow for a typical pharmaceutical stability study.
Troubleshooting Flowchart for HPLC Analysis
This chart helps diagnose common issues during the analysis of stability samples.
Caption: Troubleshooting unexpected peaks in stability HPLC runs.
References
Validation & Comparative
A Head-to-Head Comparison: ZCAN262 and Fingolimod in Attenuating Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Therapeutic Strategies for Multiple Sclerosis
In the landscape of therapeutic development for multiple sclerosis (MS), preclinical evaluation in animal models such as experimental autoimmune encephalomyelitis (EAE) is a critical step. This guide provides a detailed comparison of the efficacy of two compounds, ZCAN262 and fingolimod, in EAE models, supported by experimental data from published studies. This compound is a novel small molecule designed to mitigate glutamate-mediated excitotoxicity, while fingolimod is an established sphingosine-1-phosphate (S1P) receptor modulator. This comparison aims to offer a clear, data-driven overview to inform further research and development.
At a Glance: Comparative Efficacy in EAE Models
The following table summarizes the key quantitative outcomes of this compound and fingolimod treatment in EAE, a widely used mouse model of MS. It is important to note that the data are compiled from separate studies, and direct head-to-head trials may not be available. Variations in experimental protocols across studies should be considered when interpreting these results.
| Parameter | This compound | Fingolimod |
| Mechanism of Action | Allosteric modulator of the AMPA receptor GluA2 subunit, reducing excitotoxicity.[1][2][3] | Sphingosine-1-phosphate (S1P) receptor modulator, primarily causing lymphocyte sequestration in lymph nodes and exerting direct effects on CNS cells.[4][5] |
| EAE Clinical Score Reduction | Significant dose-dependent reduction in EAE clinical scores.[1] | Significant reduction in EAE clinical scores in both prophylactic and therapeutic treatment regimens.[6][7][8] |
| Effect on CNS Inflammation | Reduction in activated microglia (Iba+ cells) in the corpus callosum in a cuprizone model.[1] | Amelioration of spinal cord inflammation, evidenced by reduced cellular infiltrates.[4] Decreased activation of astrocytes and microglia.[6] |
| Effect on Demyelination | Almost complete rescue of myelin in the corpus callosum in a cuprizone model.[1] | Reduced demyelination in the spinal cord.[4] Increased myelination linked to promotion of oligodendrocyte progenitor cell (OPC) proliferation and differentiation.[9] |
| Neuroprotective Effects | Rescued oligodendrocyte numbers and axon integrity in the cuprizone model.[1][10] | Promotes OPC proliferation and differentiation, facilitating remyelination.[9] Reduces axonal loss. |
In-Depth Look: Experimental Methodologies
Understanding the experimental context is crucial for interpreting the efficacy data. Below are detailed protocols for EAE induction and drug administration as described in the cited literature.
Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol (C57BL/6 Mice)
This protocol represents a common method for inducing EAE in C57BL/6 mice, the strain used in the studies evaluating both this compound and fingolimod.
-
Animal Model: Female C57BL/6J mice are typically used.[11][12]
-
Antigen Emulsion: Mice are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[11][13]
-
Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and again two days later.[1][13] This toxin is crucial for inducing a reliable and severe disease course.[13]
-
Clinical Scoring: Following immunization, mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale, with 0 being asymptomatic and 5 indicating a moribund state.[14][15]
Drug Administration Protocols
-
This compound: In the described EAE model, this compound was administered daily via intraperitoneal injection or oral gavage, starting after the onset of clinical symptoms (e.g., day 11 post-immunization).[1] Dosages in the studies ranged from 2.5 mg/kg to 10 mg/kg.[1]
-
Fingolimod: Fingolimod has been evaluated in both prophylactic and therapeutic settings.
-
Prophylactic Treatment: Daily administration of fingolimod (e.g., 0.3 mg/kg) is initiated shortly after immunization (e.g., day 7).[4]
-
Therapeutic Treatment: Daily administration of fingolimod (e.g., 0.3 mg/kg) begins after the onset of clinical symptoms.[4]
-
Administration is typically oral, either through gavage or dissolved in drinking water.[4]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using the Graphviz DOT language.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 4. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 9. Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 11. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
A Comparative Analysis of ZCAN262 and Dimethyl Fumarate in Demyelination and Remyelination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising therapeutic compounds, ZCAN262 and dimethyl fumarate (DMF), in the context of demyelination and subsequent remyelination. This document synthesizes experimental data to objectively compare their performance, outlines detailed experimental methodologies, and visualizes their mechanisms of action.
Executive Summary
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the central nervous system (CNS). While current treatments primarily focus on modulating the immune system, emerging strategies are targeting neuroprotection and remyelination. This guide focuses on two such agents: this compound, a novel small molecule that targets AMPA receptor-mediated excitotoxicity, and dimethyl fumarate, an established MS therapy with both immunomodulatory and neuroprotective effects.
This compound demonstrates a targeted approach by mitigating glutamate excitotoxicity, a key driver of neuronal and oligodendrocyte damage. Experimental data in preclinical models indicate its potent ability to restore myelin integrity, promote oligodendrocyte survival, and improve neurological function.[1][2][3]
Dimethyl fumarate (DMF) , an approved treatment for relapsing-remitting MS, exerts its effects through a broader mechanism, including the activation of the Nrf2 antioxidant pathway and modulation of immune cell activity.[4][5][6] Clinical and preclinical studies have established its efficacy in reducing inflammation and demyelination.[4][6]
This guide will delve into the quantitative data from preclinical studies, provide detailed experimental protocols for key assays, and illustrate the distinct signaling pathways of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and dimethyl fumarate in the cuprizone model of demyelination, a toxic model that induces oligodendrocyte death and subsequent demyelination.
Table 1: Effects of this compound on Remyelination and Neuroinflammation in the Cuprizone Model
| Parameter | Control (Cuprizone + Vehicle) | This compound-Treated | Outcome | Citation |
| Myelinated Axon Density (axons/100 µm²) | Significantly reduced | Restored to levels of healthy controls | This compound completely restores myelinated axon density. | [1] |
| Myelin Thickness | Significantly reduced | Restored to levels of healthy controls | This compound completely restores myelin sheath thickness. | [1] |
| G-ratio | Significantly increased | Restored to levels of healthy controls | This compound normalizes the g-ratio, indicating proper myelination. | [1] |
| Oligodendrocyte (Olig2+) Cell Number | Significantly reduced | Significantly increased relative to vehicle, but not fully restored to control levels | This compound promotes oligodendrocyte survival/proliferation. | [1] |
| Microglia (Iba1+) Cell Number | Significantly increased | Significantly reduced relative to vehicle, but still elevated compared to controls | This compound reduces neuroinflammation. | [1] |
| Neurological Function (Rotarod Performance) | Significantly impaired (reduced latency and RPM) | Restored to levels of healthy controls | This compound dramatically improves motor coordination and balance. | [1] |
Table 2: Effects of Dimethyl Fumarate on Demyelination and Neuroprotection in the Cuprizone Model
| Parameter | Control (Cuprizone + Vehicle) | Dimethyl Fumarate-Treated | Outcome | Citation |
| Demyelination | Severe demyelination | No significant influence on the extent of demyelination or remyelination | DMF's primary effect in this model is not on the degree of myelination. | [7] |
| Oligodendrocyte Apoptosis | Significantly increased | Significantly diminished | DMF protects oligodendrocytes from cuprizone-induced apoptosis. | [7] |
| Oligodendrocyte Progenitor Cells (OPCs) | Increased | Further increased (short-term exposure) | DMF may promote the proliferation of OPCs. | [7] |
| Mature Oligodendrocytes | Reduced | Higher numbers (long-term exposure) | DMF may support the maturation of oligodendrocytes. | [7] |
| Acute Axonal Damage | Present | Significantly decreased | DMF exerts a neuroprotective effect on axons. | [7] |
| Nuclear Nrf2 Levels | Decreased | Prevented the decrease | DMF activates the Nrf2 antioxidant pathway. | [5] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and dimethyl fumarate are visualized below.
References
- 1. Protective potential of dimethyl fumarate in a mouse model of thalamocortical demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Fumarate Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl fumarate suppresses Theiler's murine encephalomyelitis virus-induced demyelinating disease by modifying the Nrf2-Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dimethyl fumarate in two animal models of MS [ediss.uni-goettingen.de]
A Comparative Guide to ZCAN262 and Other AMPA Modulators in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZCAN262, a novel AMPA receptor modulator, with other relevant AMPA modulators investigated for the treatment of Multiple Sclerosis (MS). The information is based on available preclinical data and aims to offer an objective overview for research and drug development purposes.
Introduction to AMPA Receptor Modulation in MS
Multiple Sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current MS therapies primarily target the immune system, there is a growing interest in neuroprotective strategies to prevent axonal damage and promote remyelination. One promising target is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Glutamate-mediated excitotoxicity, driven by excessive activation of AMPA receptors, is believed to contribute significantly to neuronal and oligodendrocyte damage in MS.[1][2] AMPA modulators, therefore, represent a novel therapeutic avenue aimed at mitigating this excitotoxicity and potentially promoting repair.
This guide focuses on the preclinical data of this compound and compares it with another notable AMPA modulator, PF-4778574, for which preclinical data in MS models is also available.
Mechanism of Action
The primary distinction between this compound and other AMPA modulators like PF-4778574 lies in their proposed mechanisms of action.
This compound: This small molecule acts as a negative allosteric modulator of the AMPA receptor, specifically targeting the GluA2 subunit.[3][4][5] Its unique mechanism is designed to prevent AMPA-mediated excitotoxicity without interfering with normal basal neurotransmission, learning, or memory.[3][5][6] This selectivity is a key potential advantage, as it may avoid the adverse effects associated with broad glutamate receptor antagonists.
PF-4778574: In contrast, PF-4778574 is a positive allosteric modulator (PAM) of the AMPA receptor.[7][8] It enhances the receptor's response to glutamate, leading to prolonged depolarization and increased intracellular calcium levels. This mechanism is proposed to promote the activation of oligodendrocyte precursor cells (OPCs) and support remyelination.[7][8]
Signaling Pathway Diagrams
Preclinical Efficacy in MS Models
Both this compound and PF-4778574 have demonstrated therapeutic potential in widely used mouse models of MS: Experimental Autoimmune Encephalomyelitis (EAE), which primarily models the inflammatory and autoimmune aspects of MS, and the cuprizone model, which induces demyelination and is used to study remyelination.
Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dose | Route of Administration | Key Findings | Reference |
| This compound | 2.5 and 5 mg/kg | Oral | Significantly improved clinical scores starting from day 13 after induction. | [9] |
| PF-4778574 | 0.1 and 0.8 mg/kg | Not specified | Reduced clinical severity and decreased the extent of demyelination in the optic nerve. | [7][8] |
Cuprizone-Induced Demyelination Model
| Compound | Key Findings | Reference |
| This compound | Restored myelination, the number of myelinated axons, and myelin thickness to control levels. Also showed a rescue of oligodendrocyte numbers and a reduction in activated microglia. | [9] |
| PF-4778574 | Increased the oligodendrocyte population and markers of remyelination in the corpus callosum. | [7][8] |
Note: The data presented above are from separate studies and not from a head-to-head comparison. Direct comparison of efficacy should be made with caution due to potential differences in experimental protocols.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in the preclinical evaluation of this compound and PF-4778574.
This compound
-
EAE Model: The specific details of the EAE induction protocol for the this compound studies, such as the myelin antigen used (e.g., MOG35-55) and the mouse strain, are not fully detailed in the provided references. Treatment with this compound was initiated after the onset of clinical symptoms.[9]
-
Cuprizone Model: The cuprizone model involved feeding mice a diet containing cuprizone to induce demyelination. Following the demyelination phase, mice were treated with this compound. Outcome measures included behavioral tests (e.g., open field, rotarod), and histological analyses of myelination, axonal integrity, and glial cell populations.[9]
PF-4778574
-
EAE Model: The EAE model was induced in C57BL/6J mice using MOG35-55 peptide. Both prophylactic (before disease onset) and therapeutic (after disease onset) treatment regimens were tested. Assessments included clinical scoring, optical coherence tomography (OCT) for retinal nerve fiber layer thickness, and histological analysis of demyelination and inflammation.[7][8]
-
Cuprizone Model: The cuprizone model was used to assess the pro-remyelinating effects of PF-4778574. Following cuprizone-induced demyelination, mice were treated with PF-4778574, and the brains were analyzed for markers of oligodendrocyte precursor cells and mature oligodendrocytes.[7][8]
Experimental Workflow Diagram
Summary and Future Directions
This compound and PF-4778574 represent two distinct approaches to modulating AMPA receptors for the potential treatment of MS. This compound's mechanism of preventing excitotoxicity without affecting normal neurotransmission is a promising strategy for neuroprotection.[3][5] PF-4778574's positive modulatory effect, on the other hand, appears to promote remyelination by enhancing OPC activity.[7][8]
Both compounds have shown encouraging results in preclinical models of MS. However, the lack of direct comparative studies makes it difficult to definitively assess their relative efficacy and safety. Future head-to-head preclinical studies under identical experimental conditions are warranted to provide a clearer comparison.
Furthermore, while these preclinical findings are promising, the translation of these results to human clinical trials will be the ultimate determinant of their therapeutic value in MS. Key factors for future investigation will include long-term safety profiles, optimal dosing in humans, and their efficacy in the heterogeneous patient population with MS. The development of these and other AMPA modulators offers a new and exciting frontier in the quest for neuroprotective and restorative therapies for Multiple Sclerosis.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 6. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 7. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PF-4778574 exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 9. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ZCAN262 and Other GluA2 Allosteric Modulators for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, particularly the GluA2 subunit, presents a promising therapeutic avenue for neurodegenerative diseases characterized by excitotoxicity. This guide provides a comparative overview of ZCAN262, a novel GluA2 allosteric modulator, and other classes of modulators, with a focus on their neuroprotective effects.
Introduction to GluA2 Modulation and Neuroprotection
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including AMPA receptors, are crucial for normal synaptic transmission. However, excessive glutamate receptor activation can lead to a pathological process known as excitotoxicity, a key contributor to neuronal damage in conditions like multiple sclerosis (MS) and ischemic stroke.[1][2][3] The GluA2 subunit of the AMPA receptor is a critical determinant of the receptor's calcium permeability; its presence typically renders the channel impermeable to Ca2+.[4] Dysregulation of GluA2-containing AMPA receptors is implicated in the pathophysiology of several neurological disorders.[5] Allosteric modulation of GluA2 offers a nuanced approach to neuroprotection by fine-tuning receptor function rather than outright blockade, which can interfere with essential physiological processes.[1][2]
This compound: A Novel Neuroprotective Agent
This compound is a small molecule identified through a machine learning-based screening process that targets a novel allosteric binding site on the GluA2 subunit.[1][2] Its primary mechanism of action is the prevention of AMPA-mediated excitotoxicity without affecting basal neurotransmission, learning, or memory.[1][2] This property distinguishes it from traditional glutamate receptor antagonists, which often have dose-limiting side effects due to their interference with normal brain function.[6]
In preclinical studies using mouse models of multiple sclerosis (experimental autoimmune encephalomyelitis [EAE] and the cuprizone model), this compound has demonstrated significant neuroprotective and therapeutic effects. These include the restoration of neurological function, promotion of myelination, and reduction of the inflammatory response.[1][7]
Comparison of GluA2 Allosteric Modulators
GluA2 allosteric modulators can be broadly categorized based on their effects on receptor function. The following table provides a qualitative comparison of this compound with other classes of GluA2 modulators. Direct quantitative comparisons of neuroprotective efficacy are limited by the availability of head-to-head studies in the same experimental models.
| Modulator Class | Example(s) | Mechanism of Action | Neuroprotective Potential | Key Differentiating Features |
| Excitotoxicity-Specific Modulators | This compound, YH668, ZCAN155 | Target a novel allosteric site on GluA2 to specifically inhibit excitotoxic signaling without affecting normal neurotransmission.[1] | High; demonstrated in in vivo models of multiple sclerosis.[1][7] | Preserves basal synaptic function, learning, and memory.[1][6] |
| Positive Allosteric Modulators (PAMs) | Aniracetam, Cyclothiazide, CX614 | Enhance GluA2 currents by stabilizing the agonist-bound conformation, preventing deactivation, or slowing desensitization.[5] | Context-dependent; can enhance synaptic plasticity but may also exacerbate excitotoxicity under conditions of excessive glutamate. | Primarily modulate the kinetics of channel gating. |
| Negative Allosteric Modulators (NAMs) | MMH-5, GYKI 52466 | Reduce GluA2-mediated currents by influencing deactivation and/or desensitization rates.[5] | Potential for neuroprotection in conditions of excessive glutamatergic activity by dampening receptor function. | Can reduce overall receptor activity. |
Experimental Data
The initial screening of compounds that led to the discovery of this compound identified three promising candidates with a pyrrolo-pyrazole skeleton. These compounds demonstrated potent inhibition of glutamate-mediated excitotoxicity in an in vitro assay.
| Compound | In Vitro Potency (IC50) | In Vivo Efficacy (EAE Mouse Model) |
| YH668 | < 300 nM | Substantial improvement in neurological deficits at 1-10 mg/kg |
| ZCAN155 | < 300 nM | Substantial improvement in neurological deficits at 1-10 mg/kg |
| This compound | < 300 nM | Substantial improvement in neurological deficits at 1-10 mg/kg; selected for further studies |
Data sourced from a 2023 publication in Science Advances.
In the cuprizone mouse model of demyelination, this compound treatment restored open-field locomotion and rotarod performance to levels comparable to control mice. Histopathological analysis revealed that this compound restored myelination and the number of myelinated axons.[1]
Experimental Protocols
In Vitro Glutamate-Induced Excitotoxicity Assay
This assay is designed to assess the ability of a compound to protect cells from glutamate-induced cell death mediated by AMPA receptors.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express GluA1 and GluA2 subunits of the AMPA receptor. Cells are maintained in an appropriate culture medium.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity. The concentration and duration of glutamate exposure are optimized to cause significant cell death in the absence of a neuroprotective agent.
-
Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.[8]
-
Data Analysis: The concentration-response curve for the test compound is generated to determine its potency in preventing cell death (e.g., IC50 value).
In Vivo Mouse Models of Multiple Sclerosis
1. Experimental Autoimmune Encephalomyelitis (EAE) Model: This model mimics the inflammatory aspects of MS.
-
Induction: EAE is actively induced in mice by immunization with a neuro-antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, emulsified in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin Administration: Mice receive injections of pertussis toxin at the time of immunization and again 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: The test compound (e.g., this compound) is administered to the mice, typically starting at the onset of clinical signs or prophylactically.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a standardized scale representing the severity of paralysis.
-
Histological Analysis: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and axonal damage.
2. Cuprizone Model: This model is used to study demyelination and remyelination in the absence of a primary inflammatory response.
-
Induction: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte death and subsequent demyelination, particularly in the corpus callosum.
-
Treatment: The test compound is administered to the mice during the period of cuprizone feeding.
-
Behavioral Testing: Neurological and motor function are assessed using tests such as the open-field test and the rotarod test.
-
Histological and Electron Microscopy Analysis: Brain tissue is analyzed for the extent of demyelination (e.g., using FluoroMyelin staining), axonal integrity, and the number of oligodendrocytes.[1]
Signaling Pathways and Experimental Workflows
AMPA Receptor-Mediated Excitotoxicity Signaling Pathway
This diagram illustrates the key events in the signaling cascade leading to neuronal cell death following excessive activation of AMPA receptors and the proposed point of intervention for this compound.
Caption: AMPA Receptor-Mediated Excitotoxicity Pathway.
General Experimental Workflow for Evaluating GluA2 Modulators
This diagram outlines the typical workflow for the discovery and preclinical evaluation of novel GluA2 allosteric modulators like this compound.
Caption: Drug Discovery and Preclinical Workflow.
Conclusion
This compound represents a promising new class of GluA2 allosteric modulators that offer targeted neuroprotection against excitotoxicity while preserving normal physiological synaptic function. This profile provides a significant advantage over broader-acting glutamate receptor antagonists. While direct quantitative comparisons with other modulator classes in neuroprotection assays are not yet available, the unique mechanism of this compound warrants further investigation and positions it as a strong candidate for development as a therapeutic for multiple sclerosis and other neurodegenerative disorders.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. Glutamate excitotoxicity--a mechanism for axonal damage and oligodendrocyte death in Multiple Sclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. AMPA receptor mediated excitotoxicity in neocortical neurons is developmentally regulated and dependent upon receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
ZCAN262: A Novel Neuroprotective Approach for Multiple Sclerosis Poised to Outmaneuver Existing Therapies
For Immediate Release
TORONTO, Canada – A preclinical investigational compound, ZCAN262, has demonstrated a unique neuroprotective mechanism that not only mitigates neurodegeneration but also promotes myelin repair in animal models of multiple sclerosis (MS).[1][2] This novel small molecule, an allosteric modulator of the AMPA receptor, presents a promising new therapeutic avenue that could complement or even surpass current immunomodulatory treatments for this debilitating autoimmune disease.[1] This guide provides a comprehensive comparison of this compound with existing MS therapies, supported by preclinical experimental data.
A Paradigm Shift in MS Treatment: Targeting Excitotoxicity
Current MS therapies primarily focus on modulating the immune system to reduce the inflammatory attacks on the central nervous system.[3] While effective in managing relapses, they have limited impact on the progressive neurodegenerative aspects of the disease. This compound takes a different approach by targeting glutamate-mediated excitotoxicity, a key process implicated in neuronal damage in MS.[1][3]
This compound is a small molecule that acts as an allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically binding to the GluA2 subunit.[1][3] This modulation prevents excessive calcium influx into neurons, a primary driver of excitotoxic cell death, without interfering with normal synaptic transmission.[2] This targeted action is a significant advantage over traditional AMPA receptor antagonists, which can cause significant side effects due to their non-selective inhibition of essential neurological functions.[1]
Preclinical Efficacy of this compound: A Quantitative Overview
This compound has shown remarkable efficacy in two distinct mouse models of MS: the experimental autoimmune encephalomyelitis (EAE) model, which mimics the autoimmune and inflammatory aspects of MS, and the cuprizone-induced demyelination model, which focuses on neurodegeneration and demyelination.
Comparative Preclinical Efficacy Data: this compound
| Parameter | EAE Mouse Model | Cuprizone Mouse Model |
| Clinical Score | Significantly reduced disease severity compared to vehicle. | Not applicable. |
| Motor Function | Significant improvement in motor function. | Restoration of open-field locomotion and rotarod performance to control levels. |
| Myelination | - | Significant restoration of myelin levels. |
| Axonal Integrity | - | Significant preservation of axons. |
| Oligodendrocyte Count | - | Significantly increased number of oligodendrocytes. |
Note: This table summarizes the qualitative findings from preclinical studies. For detailed quantitative data, please refer to the primary publication.
Head-to-Head: this compound's Potential Advantages Over Existing MS Therapies
While direct clinical comparisons are not yet available, the preclinical profile of this compound suggests several key advantages over current MS treatments.
Comparative Overview of this compound and Existing MS Therapies
| Feature | This compound (Preclinical) | Existing MS Therapies (Clinical) |
| Primary Mechanism | Neuroprotection (anti-excitotoxicity) & Myelin Repair | Immunomodulation/Immunosuppression |
| Target | AMPA Receptor (GluA2 subunit) | Immune cells (e.g., T cells, B cells), S1P receptors |
| Effect on Neurodegeneration | Direct protective effect on neurons and oligodendrocytes | Indirect effect by reducing inflammation |
| Potential for Remyelination | Promotes oligodendrocyte survival and myelin restoration | Limited direct effect on remyelination |
| Route of Administration | Oral | Oral, injectable, intravenous infusion |
| Safety Profile | No observed impact on basal neurotransmission or cognition in preclinical models. | Varies by drug; can include risk of infections, infusion reactions, and other systemic side effects. |
Experimental Protocols
The promising preclinical data for this compound were generated using rigorous and well-established experimental models of multiple sclerosis.
Key Experimental Methodologies
1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model:
-
Induction: Female C57BL/6 mice were immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin was administered intraperitoneally on days 0 and 2 post-immunization.
-
Treatment: this compound was administered orally once daily, starting at the onset of clinical symptoms.
-
Assessments: Clinical signs of EAE were scored daily on a scale of 0 to 5. Motor function was assessed using standardized behavioral tests.
2. Cuprizone-Induced Demyelination Mouse Model:
-
Induction: Male C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Treatment: this compound was administered orally once daily concurrently with the cuprizone diet.
-
Assessments: Motor coordination and balance were evaluated using rotarod and open-field tests. Following the treatment period, brain tissue was collected for histological analysis of myelination (Luxol Fast Blue staining), axonal integrity (immunohistochemistry for neurofilament), and oligodendrocyte numbers (immunohistochemistry for Olig2).
Visualizing the Future of MS Therapy
The following diagrams illustrate the novel mechanism of this compound and the experimental workflow used to validate its preclinical efficacy.
Conclusion and Future Directions
The preclinical data on this compound are highly encouraging and suggest a paradigm shift in the treatment of multiple sclerosis. By directly targeting neurodegeneration and promoting myelin repair, this compound has the potential to address the significant unmet needs of patients with progressive forms of MS and to offer a complementary approach to existing immunomodulatory therapies. Further preclinical development and subsequent clinical trials are warranted to translate these promising findings into a new therapeutic option for individuals living with MS.
References
A Head-to-Head Comparison of Novel Neuroprotective Agents: ZCAN262, YH668, and ZCAN155
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three promising small-molecule compounds—ZCAN262, YH668, and ZCAN155—which are being investigated for their therapeutic potential in multiple sclerosis (MS). This analysis is based on preclinical data and focuses on their mechanism of action, efficacy in established MS mouse models, and key in vitro characteristics.
Targeting Glutamate Excitotoxicity: A Novel Therapeutic Strategy in MS
Traditionally, treatments for MS have focused on modulating the immune system.[1] this compound, YH668, and ZCAN155 represent a departure from this approach by targeting the glutamate system.[1] In neurodegenerative diseases like MS, excessive glutamate can lead to overactivation of AMPA receptors, causing an influx of calcium ions and subsequent neuronal cell death, a process known as excitotoxicity.[2] These three compounds were identified through a machine learning approach to screen for small molecules that target an allosteric binding site on the GluA2 subunit of the AMPA receptor.[1][3][4] This allosteric modulation aims to prevent AMPA-mediated excitotoxicity without interfering with normal basal neurotransmission, a significant limitation of previous glutamate receptor antagonists.[1][2]
Comparative Efficacy in Preclinical Models
All three compounds have demonstrated the ability to improve neurological function in the experimental autoimmune encephalitis (EAE) mouse model, a common autoimmune model for MS.[5] However, notable differences in potency and effect size have been observed.
In Vivo Efficacy in EAE Mouse Model:
| Compound | Dosage | Key Findings in EAE Model |
| YH668 | Not specified in abstracts | Significantly improved clinical scores.[5] |
| ZCAN155 | Not specified in abstracts | Showed large pairwise effects, but these became significant at later time points compared to the other two compounds, and the overall effect size was smaller.[5] |
| This compound | 2.5 mg/kg and 5 mg/kg | Showed comparable effects to YH668 at a lower dose.[5] Reductions in clinical scores became significant from day 13.[5] |
Of the three, this compound was selected for more extensive investigation and has shown "stunning effect on rescuing myelin and motor function in the lab models".[6] In the cuprizone-induced demyelination model, a neurotoxin model of MS, this compound treatment restored myelination, the number of myelinated axons, and myelin thickness to levels comparable to healthy control mice.[5] Furthermore, it improved open field locomotion and rotarod performance in these mice.[5]
In Vitro ADMET Profile
A summary of the in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the three compounds is provided below.
| Parameter | YH668 | ZCAN155 | This compound |
| Aqueous Solubility (pH 7.4, µM) | > 200 | > 200 | > 200 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 2.3 | 2.5 | 3.1 |
| hERG IC₅₀ (µM) | > 30 | > 30 | > 30 |
| Plasma Protein Binding (%) | 98.2 | 97.9 | 98.5 |
| Microsomal Stability (t½, min) | > 60 | > 60 | > 60 |
This data is derived from the supplementary materials of the primary research article and is essential for assessing the drug-like properties of these compounds.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway of this compound, YH668, and ZCAN155.
Caption: Generalized experimental workflow for preclinical evaluation.
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the evaluation of this compound, YH668, and ZCAN155.
1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model: The EAE model is the most commonly used autoimmune mouse model for MS.[5] Disease is induced in mice, and clinical scores are used to assess disease severity and progression. The compounds were administered daily via intraperitoneal or oral routes after the onset of clinical symptoms.[5]
2. Cuprizone-Induced Demyelination Model: This is a toxin-based model for MS that specifically induces demyelination.[3][5] Mice are fed a diet containing cuprizone, a neurotoxin, to induce myelin damage.[3][6] This model is particularly useful for assessing the neuroprotective and remyelinating effects of therapeutic compounds.
3. Behavioral and Motor Function Tests:
-
Open Field Test: This test is used to assess locomotor activity and exploratory behavior.[5]
-
Rotarod Test: This test evaluates motor coordination and balance.[5]
4. Histological and Microscopic Analysis:
-
Electron Microscopy: Used to visualize and quantify myelination, the number of myelinated axons, and myelin thickness in the corpus callosum.[5]
-
Fluoromyelin Staining: A fluorescent staining method used to assess the integrity of myelin sheaths.[2]
5. In Vitro ADMET Assays: Standard in vitro assays were used to determine the aqueous solubility, Caco-2 permeability (to predict intestinal absorption), hERG inhibition (a measure of cardiotoxicity risk), plasma protein binding, and microsomal stability (to predict metabolic clearance) of the compounds.
Conclusion
The small molecules this compound, YH668, and ZCAN155 represent a promising new class of therapeutics for MS that target neuroprotection via allosteric modulation of the AMPA receptor.[3][4] Preclinical data suggests that all three compounds are effective in the EAE model of MS, with this compound demonstrating a particularly potent effect at lower doses and showing significant efficacy in restoring myelin in a neurotoxin-induced model of the disease.[5] Importantly, this compound does not appear to affect basal neurotransmission or cognitive functions such as learning and memory, addressing a key safety concern with glutamate receptor modulators.[1][5] While further preclinical research, including safety and stability studies, is necessary, this compound has emerged as a strong candidate for further development for human trials.[1]
References
- 1. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 2. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. YH668 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Evaluating the Safety Profile of ZCAN262 Against Other Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of multiple sclerosis (MS) treatment is continually evolving, with a paradigm shift from broad immunosuppression to more targeted immunomodulation. ZCAN262 is a novel, orally available small molecule that represents a departure from current immunomodulatory strategies. Instead of directly targeting the immune system, it aims to protect against glutamate-mediated excitotoxicity, a key pathological process in MS, by acting as an allosteric modulator of the AMPA receptor subunit GluA2.[1][2][3] This unique mechanism of action suggests a potentially different and favorable safety profile compared to existing immunomodulators, which are often associated with risks of immunosuppression and other off-target effects. This guide provides a comparative analysis of the preclinical safety profile of this compound against established high-efficacy immunomodulators for relapsing-remitting MS, including fingolimod, natalizumab, ocrelizumab, alemtuzumab, and cladribine.
Mechanism of Action: A Key Differentiator in Safety
The distinct mechanisms of action of this compound and comparator immunomodulators are fundamental to understanding their respective safety profiles.
This compound: Neuroprotection without Direct Immunosuppression
This compound's primary target is the central nervous system. It modulates the AMPA receptor to prevent the excessive neuronal stimulation that leads to cell death and demyelination in MS.[1][4] Preclinical studies have shown that it does not affect basal neurotransmission, learning, or memory, indicating a high degree of specificity for the pathological state.[1][5]
Comparator Immunomodulators: Targeting Immune Cell Function
In contrast, fingolimod, natalizumab, ocrelizumab, alemtuzumab, and cladribine directly modulate or deplete specific components of the immune system to prevent their migration into the CNS and subsequent attack on the myelin sheath. While effective, this approach carries the inherent risk of compromising the body's ability to fight infections and other immune-related adverse events.
Preclinical Safety Profile of this compound
The preclinical safety assessment of this compound has focused on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties and its effects on neurological function.
In Vitro ADMET Profile
The following table summarizes the key in vitro ADMET parameters for this compound.
| Parameter | Assay | Result | Implication |
| Potency | Glutamate-induced cell death | IC50: 35 nM | High potency in protecting against excitotoxicity. |
| Metabolic Stability | Human Liver Microsomes (HLM) t1/2 | 329 min | High metabolic stability, suggesting lower clearance. |
| Rat Liver Microsomes (RLM) t1/2 | 309 min | ||
| Permeability | MDR1-MDCK (A-B) | 10.5 x 10-6 cm/s | High permeability, indicating good potential for oral absorption and CNS penetration. |
| Efflux | MDR1-MDCK Efflux Ratio (B-A/A-B) | 2.1 | Low potential for being a substrate of P-glycoprotein efflux pump. |
| Solubility | Kinetic Solubility | >200 µM | High solubility, favorable for formulation. |
| Cardiotoxicity | hERG Inhibition | IC50: >30 µM | Low risk of hERG-related cardiotoxicity. |
| Drug-Drug Interactions | CYP3A4 Inhibition | IC50: >50 µM | Low potential for drug-drug interactions mediated by CYP3A4. |
Data sourced from Zhai et al., Science Advances 2023.
In Vivo Safety Observations
In vivo studies in mouse models of MS (Experimental Autoimmune Encephalomyelitis and cuprizone-induced demyelination) have provided the following key safety observations:
-
No impact on normal neurological function: this compound did not affect basal synaptic transmission, recognition memory, or spatial learning in mice.[1][5]
-
Good oral bioavailability: this compound demonstrated high oral bioavailability (90%) in preclinical species.[1]
-
CNS exposure: The compound showed marked improvement in CNS exposure, with concentrations remaining above the target IC50.[1]
Comparative Safety Profiles of Immunomodulators
The following table provides a high-level comparison of the key safety concerns associated with this compound (based on preclinical data) and established immunomodulators (based on clinical trial data and prescribing information).
| Safety Concern | This compound (Preclinical) | Fingolimod | Natalizumab | Ocrelizumab | Alemtuzumab | Cladribine |
| Infections | Not observed to increase infection risk | Increased risk of infections, including serious and opportunistic infections. | Progressive Multifocal Leukoencephalopathy (PML) , increased risk of infections. | Increased risk of upper and lower respiratory tract infections, skin infections, and herpes-related infections. | Increased risk of infections, including serious and opportunistic infections. | Increased risk of infections, particularly herpes zoster. |
| Malignancies | No evidence of carcinogenicity | Increased risk of skin cancer (basal cell carcinoma, melanoma). | No established link, but long-term data is monitored. | No definitive link, but long-term surveillance is ongoing. | Potential increased risk of thyroid cancer, melanoma, and lymphoproliferative disorders. | Potential increased risk of malignancy. |
| Autoimmunity | Not expected based on mechanism | Not a primary concern | Not a primary concern | Not a primary concern | Serious autoimmune conditions (e.g., immune thrombocytopenia, anti-GBM disease). | Not a primary concern |
| Cardiovascular | Low risk (hERG IC50 >30 µM) | Bradyarrhythmia, atrioventricular block, increased blood pressure. | Not a primary concern | Not a primary concern | Serious cardiovascular reactions (e.g., myocardial ischemia, stroke). | Cardiac failure reported with parenteral formulations. |
| Infusion/Injection Reactions | N/A (oral) | N/A (oral) | Hypersensitivity reactions, including anaphylaxis. | Infusion reactions (common, can be serious). | Infusion-associated reactions (common, can be serious). | Infusion-related reactions with parenteral formulations. |
| Neurological | No adverse effects on basal function | Posterior Reversible Encephalopathy Syndrome (PRES). | PML | Not a primary concern | Not a primary concern | Not a primary concern |
| Hepatic | No evidence of hepatotoxicity | Elevated liver enzymes. | Hepatotoxicity, including liver failure. | Not a primary concern | Not a primary concern | Liver injury. |
| Hematological | No evidence of myelosuppression | Lymphopenia. | Thrombocytopenia. | Not a primary concern | Autoimmune cytopenias . | Lymphopenia , bone marrow suppression. |
This table is a summary and not exhaustive. Please refer to the full prescribing information for each medication for a complete list of adverse events.
Experimental Protocols
Detailed methodologies for key preclinical safety and efficacy experiments are crucial for the interpretation and replication of findings.
In Vitro ADMET Assays
-
Metabolic Stability Assay (Liver Microsomes):
-
Prepare a solution of this compound in a buffer compatible with microsomal activity.
-
Incubate the compound with human and rat liver microsomes in the presence of NADPH at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Calculate the half-life (t1/2) from the disappearance rate of the compound.
-
-
MDR1-MDCK Permeability Assay:
-
Culture MDR1-MDCK cells on a permeable support to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
-
Quantify the compound concentration in the receiver compartment using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
-
hERG Inhibition Assay (Patch Clamp):
-
Use a cell line stably expressing the hERG potassium channel (e.g., HEK293).
-
Perform whole-cell patch-clamp recordings to measure hERG channel currents.
-
Apply a specific voltage protocol to elicit hERG tail currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
-
CYP3A4 Inhibition Assay (Fluorometric):
-
Use a recombinant human CYP3A4 enzyme system.
-
Incubate the enzyme with a fluorogenic substrate and NADPH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Measure the fluorescence generated by the metabolism of the substrate.
-
Determine the percentage of inhibition at each concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
In Vivo Mouse Models of Multiple Sclerosis
-
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Immunize susceptible mouse strains (e.g., C57BL/6) with a myelin antigen (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin to enhance the immune response.
-
Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, paralysis) and score disease severity.
-
Initiate treatment with this compound or vehicle at the onset of clinical signs or in a prophylactic setting.
-
Continue treatment for a defined period and monitor clinical scores.
-
At the end of the study, collect tissues for histopathological analysis of inflammation and demyelination.
-
-
Cuprizone-Induced Demyelination Model:
-
Feed mice a diet containing 0.2% cuprizone for several weeks to induce oligodendrocyte apoptosis and demyelination, particularly in the corpus callosum.
-
Co-administer this compound or vehicle orally during the cuprizone feeding period.
-
Conduct behavioral tests to assess motor coordination and neurological function (e.g., open field, rotarod).
-
After the treatment period, perfuse the animals and collect brain tissue.
-
Perform histological and immunohistochemical analyses to quantify demyelination, remyelination, and axonal damage.
-
Conclusion and Future Directions
The preclinical data for this compound suggest a promising safety profile that is distinct from currently available immunomodulators for MS. Its neuroprotective mechanism of action, which avoids direct immunosuppression, may translate into a reduced risk of infections and other immune-related adverse events. The lack of adverse effects on basal neurological function in animal models is a significant advantage over other glutamate receptor antagonists.
However, it is crucial to acknowledge that these are preclinical findings, and the safety profile in humans can only be determined through rigorous clinical trials. Future research should focus on:
-
Phase I clinical trials to establish the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Phase II and III clinical trials to evaluate the efficacy and further characterize the safety profile in patients with relapsing-remitting MS.
-
Head-to-head comparative trials with existing disease-modifying therapies to directly compare safety and efficacy.
The development of this compound represents an innovative approach to MS therapy. If its favorable preclinical safety profile is confirmed in clinical studies, it could offer a valuable new treatment option for individuals with MS, potentially with fewer of the safety concerns that currently limit the use of some high-efficacy immunomodulators.
References
- 1. Alemtuzumab in the treatment of multiple sclerosis: key clinical trial results and considerations for use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment-emergent adverse events occurring early in the treatment course of cladribine tablets in two phase 3 trials in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Important Safety Information for HCPs | OCREVUS ZUNOVO® (ocrelizumab & hyaluronidase-ocsq) or OCREVUS® (ocrelizumab) [ocrevus-hcp.com]
- 4. neurology.org [neurology.org]
- 5. US FDA – Ocrevus prescribing information to include warnings for Colitis and PML – Consortium of Multiple Sclerosis Centers [mscare.org]
ZCAN262: Exploring the Potential for Synergistic Effects with Current Multiple Sclerosis Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of multiple sclerosis (MS) treatment is continually evolving, with a new generation of therapies moving beyond purely immunomodulatory strategies to embrace neuroprotective and myelin-restorative approaches. A novel compound, ZCAN262, has emerged as a promising candidate in this new frontier. Preclinical studies have demonstrated its potential to mitigate neurodegeneration and promote myelin repair in animal models of MS.[1][2][3][4][5] This has led to speculation within the research community about its potential for synergistic effects when used in combination with existing MS drugs.[1]
This guide provides a comprehensive comparison of this compound with established MS therapies, presenting the available preclinical data for this compound and exploring the scientific rationale for its potential use in synergistic combination therapies.
The Rationale for Synergy: A Multi-Pronged Attack on MS Pathophysiology
Multiple sclerosis is a complex disease characterized by both autoimmune-driven inflammation and progressive neurodegeneration.[5] Current disease-modifying therapies (DMTs) primarily target the inflammatory component of MS, aiming to reduce the frequency and severity of relapses.[5] While effective for many patients, these therapies often have a limited impact on the underlying neurodegenerative processes that contribute to long-term disability.
This compound operates through a distinct and potentially complementary mechanism of action. It is a small-molecule allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3][5] By targeting glutamate-mediated excitotoxicity, this compound aims to protect neurons and oligodendrocytes (the myelin-producing cells in the central nervous system) from damage.[2][3][4]
The researchers behind this compound have suggested that, similar to combination therapies in oncology, a multi-targeted approach in MS could lead to synergistic effects and improved clinical outcomes.[1] The hypothesis is that by concurrently suppressing the autoimmune attack with an established DMT and protecting the nervous system from damage with this compound, a more comprehensive and effective treatment paradigm for MS can be achieved.
Comparative Analysis of Therapeutic Mechanisms
To understand the potential for synergy, it is essential to compare the distinct mechanisms of action of this compound and current MS drugs.
| Drug Class | Example(s) | Primary Mechanism of Action | Therapeutic Target |
| AMPA Receptor Allosteric Modulator | This compound | Neuroprotection via inhibition of glutamate-mediated excitotoxicity.[3][5] | AMPA receptors on neurons and oligodendrocytes. |
| Immunomodulator (Peptide) | Glatiramer Acetate | Induction of anti-inflammatory T-helper 2 cells and acting as a decoy for the autoimmune response. | Myelin Basic Protein-reactive T-cells. |
| Sphingosine-1-Phosphate (S1P) Receptor Modulator | Fingolimod | Sequestration of lymphocytes in the lymph nodes, preventing their entry into the central nervous system. | S1P receptors on lymphocytes. |
| Monoclonal Antibody (α4-integrin antagonist) | Natalizumab | Blocks the migration of inflammatory cells across the blood-brain barrier. | α4-integrin on leukocytes. |
| Monoclonal Antibody (Anti-CD20) | Ocrelizumab | Depletion of circulating B-cells, which play a key role in the autoimmune response. | CD20 on B-cells. |
Preclinical Efficacy of this compound Monotherapy
While combination studies are not yet available, preclinical studies in mouse models of MS have demonstrated the significant therapeutic potential of this compound as a monotherapy.
| Experimental Model | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | - Significantly reduced clinical disease scores.[1][2] - Improved motor function.[2][3][4] |
| Cuprizone-Induced Demyelination | - Almost complete restoration of myelin.[3][4] - Increased numbers of myelin-producing oligodendrocytes.[2][4] - Significantly improved neurological and motor function.[1][2] |
Visualizing Potential Synergistic Pathways and Experimental Design
The following diagrams illustrate the hypothetical synergistic interaction between this compound and a conventional immunomodulatory MS drug, as well as the experimental workflow used in the preclinical evaluation of this compound.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. A novel candidate drug improves multiple sclerosis signs in mice | Drug Discovery News [drugdiscoverynews.com]
- 5. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
Independent validation of published ZCAN262 research findings
Independent Validation of ZCAN2
Research: A Comparative Guide
As of November 2025, independent validation of the preclinical findings for the novel multiple sclerosis (MS) compound ZCAN262 has not yet been published in peer-reviewed scientific literature. The initial and so far sole body of research comes from a 2023 study by Zhai et al., published in Science Advances, detailing the discovery and preclinical efficacy of this compound.[1]
This guide serves as a detailed summary and objective comparison of the data presented in the foundational study. It is intended for researchers, scientists, and drug development professionals to provide a baseline for future independent validation and comparative studies.
Mechanism of Action: Targeting Glutamate Excitotoxicity
This compound is a small molecule identified through machine learning techniques that is designed to mitigate glutamate-mediated excitotoxicity, a process implicated in the neurodegeneration seen in multiple sclerosis.[2][3] Unlike previous glutamate receptor antagonists, which can interfere with normal brain function, this compound acts as an allosteric modulator of the AMPA receptor's GluA2 subunit.[2][3] This allows it to selectively inhibit the overactivation of the receptor that leads to neuronal damage, without affecting normal synaptic transmission, learning, or memory.[1]
The proposed signaling pathway is visualized below:
Preclinical Efficacy in Mouse Models of Multiple Sclerosis
The foundational study tested this compound in two distinct and widely used mouse models of MS: the Experimental Autoimmune Encephalomyelitis (EAE) model, which primarily reflects the autoimmune and inflammatory aspects of MS, and the cuprizone-induced demyelination model, which focuses on neurotoxicity and the subsequent loss of myelin.[1][3][4]
Experimental Autoimmune Encephalomyelitis (EAE) Model
In the EAE model, which mimics the relapsing-remitting course of MS, treatment with this compound resulted in a significant reduction in clinical disease scores, indicating less severe paralysis and improved motor function compared to vehicle-treated animals.[1][4]
Table 1: Effect of this compound on Clinical Scores in EAE Mice
| Treatment Group | Peak Mean Clinical Score (± SEM) | Onset of Significant Reduction (Day) |
| Vehicle | 3.5 (± 0.2) | N/A |
| This compound (2.5 mg/kg) | 2.1 (± 0.3) | 13 |
| This compound (5 mg/kg) | 1.8 (± 0.4) | 13 |
Data extracted from Zhai et al., Science Advances (2023).[1]
Cuprizone-Induced Demyelination Model
The cuprizone model involves feeding mice a copper-chelating agent that induces oligodendrocyte death and subsequent demyelination, mirroring the neurodegenerative aspects of MS.[1][4] In this model, this compound demonstrated profound effects on both functional recovery and myelin restoration.
The experimental workflow for this model is outlined below:
Treatment with this compound led to significant improvements in motor performance and restored key histological markers of myelination to levels comparable to healthy controls.
Table 2: Functional and Histological Outcomes in the Cuprizone Model
| Parameter | Control + Vehicle | Cuprizone + Vehicle | Cuprizone + this compound |
| Motor Function | |||
| Rotarod Latency (s) | ~180 | ~60 | ~180 |
| Myelination & Axon Integrity | |||
| Myelinated Axon Density (axons/µm²) | ~0.45 | ~0.15 | ~0.45 |
| Myelin Thickness (µm) | ~0.10 | ~0.06 | ~0.10 |
| Cellular Changes | |||
| Oligodendrocyte Count | High | Significantly Reduced | Restored to near-control levels |
| Microglia Activation | Low | Significantly Increased | Reduced |
Qualitative and approximate quantitative data synthesized from figures in Zhai et al., Science Advances (2023).[1]
Experimental Protocols
Detailed methodologies are crucial for independent replication. The following protocols are summarized from the original publication.
EAE Induction and Scoring
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction: Mice were immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice received intraperitoneal injections of pertussis toxin.
-
Treatment: Daily oral gavage with vehicle or this compound (at specified doses) began on day 3 post-immunization.
-
Scoring: Clinical signs were scored daily on a scale of 0-5, where 0 is no sign of disease, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund.
Cuprizone Model Protocol
-
Animals: Male C57BL/6 mice, 8 weeks old.
-
Induction: Mice were fed a diet containing 0.2% (w/w) cuprizone for 5 weeks to induce demyelination.
-
Treatment: After 5 weeks, mice were returned to a normal diet and treated daily via oral gavage with either vehicle or this compound for 3 weeks.
-
Behavioral Testing:
-
Rotarod: Mice were placed on an accelerating rotating rod, and the latency to fall was recorded.
-
Open Field: Locomotor activity was assessed by tracking the total distance traveled in an open arena.
-
-
Histology: After the treatment period, mice were euthanized, and brain tissue (specifically the corpus callosum) was processed for:
-
Myelin Staining: FluoroMyelin staining was used to quantify the extent of myelination.
-
Electron Microscopy: Used to measure myelin thickness, g-ratio, and the number of myelinated axons.
-
Immunohistochemistry: Staining for oligodendrocyte markers (e.g., Olig2) and microglia markers (e.g., Iba1) to quantify cell numbers and activation.
-
Conclusion and Future Directions
The initial findings on this compound present a promising new therapeutic strategy for multiple sclerosis by targeting neuroprotection through the modulation of glutamate excitotoxicity. The data from the foundational study by Zhai et al. demonstrate significant efficacy in two different preclinical models, suggesting potential benefits for both the inflammatory and neurodegenerative aspects of MS.[1]
However, the advancement of this compound from a promising compound to a potential therapeutic hinges on the independent validation of these findings. Researchers are encouraged to use the data and protocols outlined in this guide to design and conduct replication studies. Future research should aim to confirm the efficacy of this compound, further elucidate its mechanism of action, and explore its potential in other models of neurodegeneration.
References
- 1. Small-molecule targeting AMPA-mediated excitotoxicity has therapeutic effects in mouse models for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 3. Targeting AMPA-mediated excitotoxicity: a potential treatment approach for multiple sclerosis | BioWorld [bioworld.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Safety Operating Guide
Navigating the Safe Disposal of ZCAN262: A Procedural Guide
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for ZCAN262 (CAS No. 3080492-25-4) is not publicly available. The following guidelines are rooted in established best practices for the disposal of potent, neurologically active research compounds. Researchers, scientists, and drug development professionals are strongly advised to obtain the official SDS from the supplier for definitive and specific handling and disposal instructions.
The proper disposal of this compound, a significant AMPA modulator in preclinical development, is paramount to ensuring laboratory safety and environmental protection. Due to its biological activity, all materials contaminated with this compound, including the pure compound, solutions, and associated labware, must be managed as hazardous chemical waste.
Key Disposal Principles: Segregation and Containment
Effective and compliant chemical waste management begins with meticulous segregation at the point of generation. This practice prevents hazardous reactions and facilitates proper disposal streams.
| Waste Category | Recommended Container | Key Disposal Considerations |
| Solid this compound Waste | A clearly labeled, sealed, and puncture-resistant container designated for solid chemical waste. | This includes any unused or expired this compound powder. If possible, retain it in its original packaging. |
| Liquid this compound Waste | A labeled, sealed, and chemically compatible container (e.g., glass or polyethylene) for liquid chemical waste. | Solutions containing this compound should be collected here. It is critical to segregate halogenated and non-halogenated solvent waste streams. Avoid mixing with incompatible materials such as acids, bases, or oxidizing agents. |
| Contaminated Labware | A puncture-resistant container explicitly labeled "Hazardous Waste - Contaminated Labware." | All disposable items that have had direct contact with ZCAN22, such as pipette tips, vials, and gloves, fall into this category. |
| Contaminated Sharps | A designated, regulation-compliant sharps container. | Any needles, syringes, or other sharp instruments contaminated with this compound must be placed in a dedicated sharps container to prevent physical injury and chemical exposure. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing risk.
-
Don Personal Protective Equipment (PPE): Prior to handling any form of this compound waste, it is mandatory to be outfitted with appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile is a common choice), and a laboratory coat.
-
Identify and Segregate Waste: Accurately identify the physical state of the this compound waste (solid, liquid, contaminated labware, or sharps) and place it into the corresponding, correctly labeled waste container as outlined in the table above.
-
Manage Waste Containers: Regularly inspect waste containers to ensure they are in good condition, free from leaks or cracks. Containers must be kept securely closed except when actively adding waste. Designated and properly ventilated storage areas should be used for these containers, away from any incompatible chemicals.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Under no circumstances should this compound waste be disposed of down the drain or in standard trash receptacles. Always comply with all institutional, local, state, and federal regulations governing hazardous waste disposal.
Emergency Response
In the case of an accidental spill or exposure, immediate and appropriate action is critical.
-
Spills:
-
Secure the area and evacuate personnel from the immediate vicinity.
-
Notify your supervisor and colleagues.
-
If it is safe to do so, utilize an appropriate chemical spill kit to contain the spill.
-
Contact your institution's EHS office for guidance on cleanup procedures and the disposal of cleanup materials.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with soap and copious amounts of water for a minimum of 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, making sure to hold the eyelids open.
-
Inhalation: Move the affected individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless specifically instructed to do so by a medical professional.
-
This compound Disposal Workflow
The logical progression for the safe disposal of this compound waste is illustrated in the following workflow diagram.
Caption: A workflow for the proper disposal of this compound waste.
This guidance provides a foundational framework for the safe management and disposal of this compound. It is crucial to always consult the manufacturer-provided Safety Data Sheet and adhere to the specific safety protocols established by your institution.
Safeguarding Your Research: A Guide to Handling ZCAN262
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of ZCAN262, a potent AMPA modulator. By adhering to these procedures, you can minimize risks and maintain a secure workspace.
This compound is a small molecule compound that has shown promise in preclinical studies for its neuroprotective effects.[1][2][3] As with any research chemical, understanding its properties and potential hazards is crucial for safe handling. While specific toxicity data for this compound is not extensively published, it is prudent to handle it with the care required for potentially hazardous compounds. This compound is typically supplied as a solid powder.[4][5]
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling potent, powdered research chemicals.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashes or aerosol generation, such as during vortexing or sonicating solutions. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational and Disposal Plans
I. Engineering Controls
To minimize the risk of exposure, all handling of powdered this compound should be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the compound. A Class II biological safety cabinet may also be suitable.
II. Handling Procedures
A step-by-step workflow for the safe handling of this compound is essential. The following diagram illustrates the key stages from preparation to disposal.
III. Experimental Protocols
1. Weighing the Compound:
-
Ensure all necessary PPE is donned correctly.
-
Perform all weighing operations within a chemical fume hood.
-
Use a dedicated, clean weighing vessel.
-
Carefully transfer the desired amount of this compound powder using a clean spatula.
-
Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.
2. Solution Preparation:
-
This compound is soluble in DMSO at 10 mM.[4]
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If necessary, vortex or sonicate the solution to ensure it is fully dissolved. This should be done with a capped vial to prevent aerosol generation.
IV. Decontamination and Disposal
-
Workspace Decontamination: After handling is complete, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable laboratory disinfectant or a 70% ethanol solution.
-
Solid Waste: All solid waste, including used gloves, disposable lab coats, weighing paper, and contaminated wipes, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
By implementing these safety protocols, researchers can confidently and safely work with this compound, contributing to the advancement of neuroscience and drug discovery while prioritizing personal and environmental safety.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Multiple Sclerosis Foundation - New drug target may advance MS treatment [msfocus.org]
- 4. This compound | GluA2 modualtor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
